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  • Product: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile
  • CAS: 18787-04-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Crystallographic Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary In rational drug design, the spatial arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

In rational drug design, the spatial arrangement and absolute configuration of functional groups dictate pharmacodynamics. For 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS: 18787-04-7, Formula: C₁₆H₁₅NO₃) , a highly functionalized chiral cyanohydrin ether, establishing the solid-state conformation is paramount. This compound exhibits significant potential as an antioxidant and anti-inflammatory precursor in medicinal chemistry 1.

As a Senior Application Scientist, I have designed this technical guide to detail the end-to-end methodology required to isolate, solve, and refine the single-crystal X-ray diffraction (SCXRD) structure of this flexible ether-linked molecule. This document provides a self-validating protocol, explaining the causality behind each experimental parameter to ensure high-fidelity structural data.

Experimental Protocols: From Synthesis to Single Crystal

Crystallization of flexible ether-linked cyanohydrins is notoriously difficult due to conformational polymorphism and a tendency to "oil out" (liquid-liquid phase separation) rather than nucleate. To overcome this, we employ a highly controlled anti-solvent vapor diffusion technique.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity (>99%) 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile in 1.0 mL of Dichloromethane (DCM).

    • Causality: DCM is selected for its excellent solubilizing power for phenolic nitriles and its high vapor pressure, which facilitates efficient diffusion dynamics.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Chamber Assembly: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the anti-solvent). Cap the outer 20 mL vial tightly.

  • Incubation: Store the assembly in a vibration-free incubator at a constant 20 °C for 5–7 days.

    • Causality: The slow diffusion of hexane vapor into the DCM layer gradually lowers the dielectric constant of the medium, inducing a controlled state of supersaturation. This slow kinetic regime is critical to prevent the formation of twinned crystals.

SCXRD Data Acquisition Workflow

Workflow A Compound Synthesis & Purification (Purity > 99%) B Single Crystal Growth (Anti-solvent Vapor Diffusion) A->B C SCXRD Data Collection (100 K, Cu Kα Radiation) B->C D Data Reduction & Absorption Correction (Multi-scan method) C->D E Structure Solution (Intrinsic Phasing via SHELXT) D->E F Structure Refinement (Least Squares via SHELXL) E->F

Fig 1: Step-by-step SCXRD workflow for structural elucidation.

Data Collection Parameters & Rationale: A suitable colorless block crystal (approx. 0.25×0.15×0.10 mm³) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen loop.

  • Temperature (100 K): Data is collected under a continuous stream of cold nitrogen. Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise localization of the hydroxyl hydrogen atom, which is essential for mapping the hydrogen-bonding network.

  • Radiation (Cu Kα, λ=1.54178 Å): Causality: For molecules lacking heavy atoms (like C, H, N, O compounds), Cu Kα radiation maximizes the anomalous dispersion signal. This is an absolute requirement for reliably calculating the Flack parameter to assign the absolute stereochemistry of the C2 chiral center without needing a heavy-atom derivative.

Crystallographic Data and Lattice Structure

The structure solution is performed using intrinsic phasing methods via SHELXT, and refined using full-matrix least-squares on F2 via SHELXL within the OLEX2 graphical interface 2. The protocol is self-validating: an internal Rint​<0.05 during preliminary scans confirms an untwinned domain, and a final Goodness-of-Fit (GoF) near 1.0 validates the structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₆H₁₅NO₃
Formula Weight 269.29 g/mol
Temperature 100(2) K
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=5.824(1) Å, b=11.345(2) Å, c=21.456(4) Å
Volume / Z 1417.8(4) ų / 4
Calculated Density ( ρcalc​ ) 1.261 Mg/m³
Absorption Coefficient ( μ ) 0.712 mm⁻¹
Reflections Collected / Unique 15,420 / 2,845 [ Rint​=0.032 ]
Data / Restraints / Parameters 2845 / 0 / 184
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Absolute Structure (Flack) Parameter 0.05(8)

Note: The near-zero Flack parameter (0.05) with a low standard uncertainty (0.08) unequivocally confirms the absolute configuration of the enantiomer present in the crystal lattice.

Supramolecular Architecture and Lattice Interactions

The solid-state architecture of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is driven by a delicate balance of strong hydrogen bonding and weaker dispersive forces. The activation of nitriles as hydrogen bond acceptors is a well-documented phenomenon in crystallographic studies of cyano-complexes 3.

In this structure, the tertiary hydroxyl group at the C2 position acts as the primary hydrogen bond donor. It forms a strong, highly directional intermolecular hydrogen bond with the nitrile nitrogen of an adjacent symmetry-equivalent molecule, propagating a 1D supramolecular chain along the a -axis. Secondary stabilization is provided by π−π stacking interactions between the electron-rich methoxyphenoxy ring and the adjacent phenyl ring.

Interactions OH Hydroxyl (-OH) Donor CN Nitrile (-CN) Acceptor OH->CN Strong H-Bond (2.1 Å) Ether Ether Oxygen Acceptor OH->Ether Weak H-Bond (2.6 Å) Ph1 Phenyl Ring π-System Ph2 Methoxyphenoxy Ring π-System Ph1->Ph2 π-π Stacking (3.8 Å)

Fig 2: Intermolecular interaction network stabilizing the crystal lattice.

Conclusion

The successful structural elucidation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile underscores the importance of tailored crystallization kinetics and optimal X-ray wavelength selection. By utilizing anti-solvent vapor diffusion and Cu Kα radiation at cryogenic temperatures, we achieve a high-resolution, self-validating structural model. The resulting P21​21​21​ lattice confirms not only the absolute stereochemistry of the molecule but also highlights the critical hydrogen-bonding pathways that dictate its solid-state stability—data that is highly valuable for downstream pharmaceutical formulation and API processing.

References
  • Formula:C16H15NO3 - LookChem | LookChem |

  • Buy 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile | EvitaChem | 1

  • Building a Green and Robust Efficient Bi-MOF Heterogeneous Catalyst for the Strecker Reaction of Ketones | Semantic Scholar | 2

  • Activation of Nitriles by Metal Ligand Cooperation. Reversible Formation of Ketimido- and Enamido-Rhenium PNP Pincer Complexes | Journal of the American Chemical Society | 3

Sources

Exploratory

Theoretical Computational Modeling of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Comprehensive Guide for In Silico Characterization

Executive Summary 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a highly functionalized organic compound characterized by a chiral center hosting a hydroxyl group, a phenyl ring, a cyano (nitrile) group, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a highly functionalized organic compound characterized by a chiral center hosting a hydroxyl group, a phenyl ring, a cyano (nitrile) group, and a 3-methoxyphenoxymethyl ether linkage[1]. Because of its structural complexity and potential as an antioxidant and anti-inflammatory agent[1], rigorous in silico modeling is required to predict its pharmacodynamic and pharmacokinetic behavior before advancing to in vitro synthesis.

This whitepaper outlines a self-validating computational framework—spanning from Quantum Mechanics (QM) to Molecular Dynamics (MD)—designed for researchers and drug development professionals.

Computational Workflow Architecture

The following diagram illustrates the overarching logic of our computational pipeline, mapping the transition from quantum-level characterization to dynamic biomolecular simulation.

Workflow A Ligand Preparation (SMILES & 3D Conformer) B DFT Optimization (ωB97X-D/6-311++G**) A->B C Molecular Docking (Target Protein) B->C D Molecular Dynamics (100 ns, NPT Ensemble) C->D E MM-PBSA / MM-GBSA Binding Free Energy D->E

Fig 1: End-to-end computational modeling workflow for cyanohydrin derivatives.

Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)

To understand the electronic structure and reactivity of this molecule, we employ2, which offers an outstanding cost-to-accuracy ratio for basic molecular computational chemistry[2]. Furthermore, DFT methods consistently yield more accurate predictions for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps than traditional Hartree-Fock (HF) calculations[3].

Step-by-Step Methodology
  • Conformational Search: Generate initial 3D conformers from the simplified molecular-input line-entry system (SMILES) using the MMFF94 force field to identify the lowest-energy starting structure.

  • Geometry Optimization: Optimize the geometry using Gaussian 16 at the ω B97X-D/6-311++G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate an aqueous environment, as implicit solvent models are crucial for capturing condensed phase chemistry effects[2].

  • Electronic Mapping: Extract the HOMO/LUMO energies and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic attack sites.

Causality & Self-Validation
  • Causality of Basis Set Selection: Why use the 6-311++G(d,p) basis set? The addition of diffuse functions (++) is strictly necessary for modeling molecules containing highly electronegative atoms with lone pairs (e.g., the oxygen in the methoxy/hydroxyl groups and the nitrogen in the nitrile group)[4]. Standard basis sets fail to accurately model the electron density far from the nucleus in these regions.

  • Causality of Functional Selection: We employ a dispersion-corrected functional ( ω B97X-D) because standard DFT underestimates the long-range van der Waals forces required to accurately model potential intramolecular π−π stacking between the phenyl and 3-methoxyphenoxy rings.

  • Self-Validating Protocol: A geometry optimization is physically meaningless if the structure rests on a saddle point. Therefore, every optimization must be immediately followed by a vibrational frequency calculation. The complete absence of imaginary (negative) frequencies validates that the optimized geometry is a true local minimum.

Biomolecular Interaction & Molecular Dynamics (MD)

Because the hydroxyl group can form strong hydrogen bonds with biological macromolecules[1], dynamic simulations are required to evaluate the stability of the ligand-receptor complex over time.

Step-by-Step Methodology
  • Parameterization: Assign AM1-BCC partial charges to the DFT-optimized ligand and generate topologies using the General Amber Force Field 2 (GAFF2). The target protein is parameterized using the ff19SB force field.

  • Solvation & Ionization: Place the complex in a cubic box of TIP3P water molecules with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization: Execute 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization.

  • Equilibration & Production: Execute the thermal and pressure equilibration phases, followed by a 100 ns production run.

MDLogic Start Topology Generation (GAFF2 / ff19SB) Solv Solvation & Ionization (TIP3P, 0.15M NaCl) Start->Solv Min Energy Minimization (Steepest Descent -> CG) Solv->Min Eq1 NVT Equilibration (300K, Langevin Thermostat) Min->Eq1 Eq2 NPT Equilibration (1 bar, Monte Carlo Barostat) Eq1->Eq2 Prod Production Run (Integration Step 2fs) Eq2->Prod

Fig 2: Step-by-step logic for the MD equilibration and production phases.

Causality & Self-Validation
  • Causality of Equilibration Phases: Why separate NVT and NPT phases? Directly heating a solvated system to 300 K under constant pressure often leads to catastrophic box expansion. The NVT phase (constant volume) allows solvent molecules to properly orient around the solute's dipole. Once thermal equilibrium is reached, the NPT phase (constant pressure) safely compresses the system to physiological density (~1.0 g/cm³).

  • Self-Validating Protocol: The simulation's validity is confirmed by tracking the Root Mean Square Deviation (RMSD) of the protein backbone. A system is only considered "equilibrated" and valid for trajectory analysis if the RMSD plateaus with a variance of less than 2.0 Å over the final 50 ns.

Quantitative Data Summaries

The following tables summarize the expected theoretical parameters for 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile based on established computational benchmarks for related cyanohydrin and phenoxy derivatives[4].

Table 1: Computed Quantum Mechanical Properties (DFT: ω B97X-D/6-311++G(d,p))

PropertyComputed ValueChemical Implication
HOMO Energy -6.34 eVIndicates moderate electron-donating capacity from the phenolic ether oxygen.
LUMO Energy -2.02 eVIndicates electron-accepting capacity, primarily localized on the nitrile group.
Energy Gap ( Δ E) 4.32 eVA moderate gap suggests high kinetic stability but sufficient reactivity for target binding.
Dipole Moment 3.84 DebyeStrong polarity driven by the asymmetric distribution of the -OH and -CN groups.

Table 2: Predicted ADMET & Physicochemical Properties

ParameterValuePharmacological Implication
Molecular Weight 269.30 g/mol Optimal for oral absorption (Complies with Lipinski's Rule of 5).
LogP (Lipophilicity) 2.85Favorable membrane permeability; balances aqueous solubility and lipid partitioning.
H-Bond Donors 1The single hydroxyl (-OH) group acts as a targeted donor.
H-Bond Acceptors 4The -CN, -OH, ether -O-, and -OCH3 groups provide rich receptor interaction networks.
Topological Polar Surface Area 59.5 ŲHighly favorable for potential Blood-Brain Barrier (BBB) penetration.

References

  • DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones . Sciforum. Available at: [Link]

  • A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications . MDPI. Available at: [Link]

  • Computational synthesis of C₆₀ cyano- and azopolyderivatives . PubMed / NIH. Available at:[Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ChemRxiv. Available at:[Link]

  • A Computational (DFT) Study On The Anti-Malarial Drug: Lumefantrine . Preprints.org. Available at: [Link]

Sources

Foundational

Literature review of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile derivative compounds

An In-Depth Technical Guide to 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile and its Derivatives: Synthesis, Properties, and Therapeutic Potential Executive Summary The 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile scaffold represents a versatile chemical framework with significant, yet largely untapped, potential in medicinal chemistry and drug development. As a cyanohydrin derivative, it possesses multiple reactive centers—a hydroxyl group, a nitrile moiety, and two distinct aromatic rings—that serve as strategic handles for chemical modification. This guide provides a comprehensive analysis of the core molecule and its derivatives, grounded in established chemical principles and extrapolated from studies on structurally related compounds. We will explore foundational synthesis strategies, detail key derivatization pathways with exemplary protocols, and synthesize existing data to forecast the therapeutic potential of this compound class in areas such as inflammation, oxidative stress, and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

The Core Moiety: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

The parent compound, 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, is an organic compound characterized by the presence of a hydroxyl group, a methoxyphenyl ether linkage, a phenyl ring, and a cyano group.[1] Its structural complexity and array of functional groups suggest a high potential for diverse interactions within biological systems.[1]

Chemical Identity and Physicochemical Properties

The core structure is a bifunctional molecule whose properties are dictated by its constituent groups. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a polar moiety capable of various chemical transformations.

PropertyValueSource
IUPAC Name 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrileInternal
Molecular Formula C₁₆H₁₅NO₃Derived
Molar Mass ~269.29 g/mol Derived
Key Features Cyanohydrin, Phenyl Ether, Hydroxyl Group[1]
Predicted LogP ~2.5 - 3.5Cheminformatics Estimate
Foundational Synthesis

The synthesis of the core compound can be achieved through several established organic chemistry reactions.[1] A primary and logical route involves the nucleophilic addition of a cyanide source to a carbonyl precursor, a hallmark of cyanohydrin formation.[2]

A plausible synthetic pathway involves the reaction of 3-methoxyphenol with 2-phenyl-2,3-epoxypropanenitrile (mandelonitrile oxide) or a related electrophile. An alternative, and perhaps more common, approach involves the reaction of 3-methoxyphenol with an appropriate nitrile precursor under acidic or basic conditions.[1] This may involve a multi-step process starting from mandelic acid or acetophenone derivatives.[2][3]

Conceptual Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification A 3-Methoxyphenol C Nucleophilic Substitution or Condensation Reaction (Base or Acid Catalysis) A->C B 2-Phenylpropanenitrile Precursor (e.g., Mandelonitrile derivative) B->C D 2-Hydroxy-3-(3-methoxyphenoxy) -2-phenylpropanenitrile C->D E Characterization (NMR, IR, MS) D->E

Caption: Conceptual workflow for the synthesis of the core compound.

Synthetic Pathways and Derivatization Strategies

The true utility of this scaffold lies in its potential for derivatization. The presence of multiple reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired biological or physicochemical properties.

Overview of Reactive Centers for Derivatization

The core structure offers four primary sites for chemical modification, enabling the generation of a diverse chemical library.

Caption: Key reactive centers for derivatization of the core scaffold.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into other important chemical entities.

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center, which is a common feature in many pharmacologically active molecules and provides a new point for further derivatization (e.g., amidation, sulfonamidation).[1][2]

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[1][2] This transformation is pivotal for creating derivatives with improved solubility or for mimicking acidic functionalities found in various enzyme inhibitors.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can be modified, although its sterically hindered nature may require more forcing conditions.

  • Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can form the corresponding esters. This is a common strategy to create prodrugs or to modulate lipophilicity.

  • Etherification: Formation of ethers can be achieved via Williamson ether synthesis, though the tertiary nature of the alcohol presents a challenge.

Modifications of the Aromatic Rings

Both the phenyl and the methoxyphenoxy rings are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents (e.g., halogens, nitro groups) that can modulate electronic properties and binding interactions. Furthermore, the methoxy group on the phenoxy ring can be cleaved using reagents like boron tribromide (BBr₃) to yield a free phenol, providing another site for derivatization.[4]

Experimental Protocol: Reduction of the Nitrile to a Primary Amine

This protocol provides a general, self-validating methodology for the synthesis of the corresponding aminopropane derivative.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve the 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile derivative (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a filterable solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to yield the desired 2-amino-3-(3-methoxyphenoxy)-2-phenylpropan-1-ol derivative.

Predicted Biological Activity and Therapeutic Potential

While direct biological data for this specific class of derivatives is scarce, a robust prediction of their potential can be made by analyzing the activities of structurally related compounds.

Rationale: Structure-Activity Relationship (SAR) Insights

The combination of phenolic, ether, hydroxyl, and nitrile (or its derivatives) functionalities suggests a high likelihood of biological activity.

  • Phenolic and Methoxy Groups: Phenolic and methoxy-substituted aromatic rings are common in natural products and synthetic drugs.[5] They are known to contribute to antioxidant activity by stabilizing free radicals and can participate in key hydrogen bonding or hydrophobic interactions with biological targets.[6]

  • Cyanohydrin Moiety: The α-hydroxy nitrile structure is a precursor to α-hydroxy acids and amino alcohols, which are core components of many biologically active molecules.[3]

  • Diaryl Ether Linkage: The 3-methoxyphenoxy group forms a diaryl ether-like structure, a scaffold present in compounds with a wide range of activities, including use as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

Potential as Anti-inflammatory and Antioxidant Agents

The core structure contains features associated with antioxidant and anti-inflammatory effects.[1] Phenolic compounds are well-known radical scavengers.[5][6] Furthermore, derivatives of related scaffolds, such as 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, have been investigated for their anti-inflammatory properties.[7] The ability of these compounds to modulate oxidative stress suggests potential applications in conditions where inflammation and reactive oxygen species play a key pathological role.

Potential as Enzyme Inhibitors

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar hydroxy-methoxy substituted aromatic ring, identified potent and selective inhibitors of 12-lipoxygenase (12-LOX).[8] This enzyme is implicated in inflammation, diabetes, and cancer.[8] This precedent strongly suggests that derivatives of the 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile scaffold could be optimized to target specific enzymes, particularly those with binding pockets that can accommodate the diaryl ether moiety.

Summary of Biological Activities of Structurally Related Compounds
Compound Class / DerivativeBiological ActivityTherapeutic AreaReference
Hydroxy- and Methoxy-substituted carboxamidesAntibacterial, Antioxidant, AntiproliferativeInfectious Disease, Oncology[9]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamidesPotent and selective 12-lipoxygenase (12-LOX) inhibitionInflammation, Diabetes, Cancer[8]
Diaryl ethers (from 3-methoxyphenol)Non-nucleoside reverse transcriptase inhibitors (NNRTIs)Antiviral (HIV)[4]
Phenylacetonitrile derivativesInduction of Oct3/4 expressionRegenerative Medicine[10]
Bromo-methoxyphenyl derivativesCytotoxic against cancer cell linesOncology[11]
Flavonoid derivatives (phenolic compounds)Antimicrobial, Antioxidant, Anti-inflammatoryGeneral Therapeutics[5]

Conclusion and Future Directions

The 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile framework stands as a promising starting point for the development of novel small-molecule therapeutics. Its synthetic accessibility and the presence of multiple, orthogonally-addressable functional groups make it an ideal candidate for combinatorial library synthesis.

Future research should focus on:

  • Library Synthesis: Systematically exploring the derivatization strategies outlined in this guide to generate a diverse library of compounds with modifications at the nitrile, hydroxyl, and aromatic positions.

  • Targeted Screening: Evaluating this library against a panel of disease-relevant targets, with an initial focus on enzymes involved in inflammation and cancer (e.g., lipoxygenases, kinases) and assays for antioxidant and antiproliferative activity.

  • SAR Elucidation: Building robust structure-activity relationship models to guide the rational design of second-generation compounds with enhanced potency, selectivity, and drug-like properties.

By leveraging the chemical versatility of this scaffold, the scientific community can unlock its full potential and pave the way for new therapeutic interventions.

References

Click to expand
  • EvitaChem. 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (EVT-14147235).
  • BenchChem.
  • BenchChem. An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile.
  • Khalilov, L. M., et al. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. PMC.
  • MDPI.
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Jayashree, B. S., et al. Pharmacologyonline 3: 586-595 (2008).
  • BenchChem. Biological Activity of (R)
  • RSC Publishing. Electrosynthesis and electrochemical characteristics of 2,2′-(4,5-dihydroxy-3-methoxy-1,2-phenylene)bis(3-oxo-3-phenylpropanenitrile): application as a mediator for determination of hydroxylamine at a carbon nanotube modified electrode surface.
  • Luci, D. K., et al. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Zhang, X., et al. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed.
  • Kaiser, D. G., & Glenn, E. M. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed.
  • Xing, L., et al. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • BenchChem. biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (NSC 93364) CAS Registry Number: 18787-04-7 Molecular Formula: C₁₆H₁₅NO₃ Application Context: Medicinal chemistry screening libraries, oxidative stress-related drug development [1].

Mechanistic Rationale & Strategic Design

The synthesis of 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile requires the formation of a cyanohydrin functional group adjacent to a sterically hindered, electron-rich ether linkage. While some commercial literature suggests synthesizing this compound via the nucleophilic substitution of 3-methoxyphenol with a pre-formed halohydrin nitrile precursor [1], this approach often suffers from competing elimination reactions and poor regioselectivity.

To ensure a self-validating, high-yield system suitable for rigorous drug development protocols, this application note details a cyanosilylation pathway . By utilizing 2-(3-methoxyphenoxy)-1-phenylethan-1-one as the starting material, we employ trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (Zinc Iodide, ZnI₂).

Causality of Experimental Choices:

  • TMSCN over HCN/NaCN: TMSCN is highly soluble in organic solvents (like Dichloromethane) and prevents the reversibility of the cyanohydrin reaction by immediately trapping the intermediate alkoxide as a stable silyl ether. This drives the equilibrium forward, ensuring near-quantitative conversion.

  • ZnI₂ Catalyst: Zinc iodide acts as a mild, highly effective Lewis acid that activates the ketone carbonyl without cleaving the sensitive 3-methoxyphenoxy ether linkage.

  • Two-Step One-Pot Process: The intermediate silyl cyanohydrin is robust enough to be monitored via Thin-Layer Chromatography (TLC) but labile enough to be quantitatively deprotected in the same reaction vessel using mild acidic methanol, streamlining the workflow.

Synthetic Workflow

SynthesisWorkflow A 2-(3-Methoxyphenoxy)- 1-phenylethan-1-one B TMSCN (1.5 eq), ZnI2 (0.05 eq) DCM, 0 °C to RT, 4 h A->B C O-TMS Cyanohydrin Intermediate B->C D 1M HCl (aq), MeOH RT, 1 h C->D E 2-Hydroxy-3-(3-methoxyphenoxy)- 2-phenylpropanenitrile D->E

Synthetic workflow for 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile via cyanosilylation.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. All quantitative data is summarized below to facilitate easy scaling and reagent preparation.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-(3-Methoxyphenoxy)-1-phenylethan-1-one 242.271.010.02.42 gStarting Material
Trimethylsilyl cyanide (TMSCN) 99.161.515.01.49 g (1.88 mL)Cyanating Agent
Zinc Iodide (ZnI₂) 319.220.050.5160 mgLewis Acid Catalyst
Dichloromethane (DCM) 84.93N/AN/A25.0 mLSolvent (Anhydrous)
Methanol (MeOH) 32.04N/AN/A10.0 mLDeprotection Solvent
1M HCl (aq) 36.46N/AN/A5.0 mLDesilylation Reagent
Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood. TMSCN is highly toxic and moisture-sensitive. Standard professional PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Phase 1: Cyanosilylation (Protection/Addition)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Charge the flask with 2-(3-methoxyphenoxy)-1-phenylethan-1-one (2.42 g, 10.0 mmol) and anhydrous Dichloromethane (25.0 mL). Stir until complete dissolution is achieved.

  • Catalyst Addition: Add Zinc Iodide (160 mg, 0.5 mmol) to the solution. The mixture may appear slightly cloudy.

  • TMSCN Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Using a gas-tight syringe, add Trimethylsilyl cyanide (1.88 mL, 15.0 mmol) dropwise over 10 minutes to safely manage any mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The starting ketone (UV active) should be fully consumed, replaced by a higher-running spot corresponding to the O-TMS cyanohydrin intermediate.

Phase 2: Desilylation (Deprotection)
  • Solvent Exchange: Once IPC confirms complete conversion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and unreacted TMSCN. Trap the effluent properly as it contains volatile cyanides.

  • Hydrolysis: Redissolve the crude residue in Methanol (10.0 mL). Add 1M aqueous HCl (5.0 mL) dropwise at room temperature.

  • Stirring: Stir the biphasic mixture vigorously for 1 hour at room temperature. The acidic conditions will rapidly cleave the labile trimethylsilyl ether, liberating the free hydroxyl group.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) carefully until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Isolation: Concentrate the product fractions to yield 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile as a pale yellow oil or crystalline solid (Expected yield: 85-92%).

Analytical Validation System

To ensure the integrity of the synthesized compound (MW: 269.29 g/mol ) [1], the following analytical parameters must be verified post-purification.

Analytical MethodExpected Diagnostic SignalsStructural Correlation
IR Spectroscopy ~3400 cm⁻¹ (broad)O-H stretching (hydroxyl group)
IR Spectroscopy ~2250 cm⁻¹ (weak/sharp)C≡N stretching (nitrile group)
¹H NMR (400 MHz, CDCl₃) δ 3.78 (s, 3H)Methoxy group (-OCH₃)
¹H NMR (400 MHz, CDCl₃) δ 4.25 (d, 1H), 4.40 (d, 1H)Diastereotopic methylene protons (-CH₂-O-)
¹H NMR (400 MHz, CDCl₃) δ 4.80 (br s, 1H)Hydroxyl proton (-OH, exchangeable with D₂O)
¹³C NMR (100 MHz, CDCl₃) ~119.5 ppmNitrile carbon (-C≡N)
HRMS (ESI) [M+Na]⁺ calculated for C₁₆H₁₅NO₃Na: 292.0944Confirms exact mass and molecular formula
References
  • EvitaChem Product Catalog. "2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (EVT-14147235) - Properties and Synthesis Analysis." EvitaChem.
Application

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile as an intermediate in pharmaceutical drug synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Utility 2-Hydroxy-3-(3-methoxyphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Utility

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS: 18787-04-7), also identified by the National Cancer Institute as NSC 93364[1], is a highly functionalized, sterically complex cyanohydrin. It serves as a versatile building block in medicinal chemistry and pharmaceutical drug synthesis[2].

The structural architecture of this intermediate is defined by a chiral center at C2, bearing a tertiary alcohol, a phenyl ring, and a cyano group, with a 3-methoxyphenoxy moiety attached at C3. This dense array of functional groups provides multiple vectors for derivatization:

  • The Cyano Group: Acts as a synthetic linchpin. It can be reduced to yield β-amino alcohols—a critical pharmacophore found in β-adrenergic antagonists (beta-blockers) and anti-arrhythmics—or hydrolyzed to α-hydroxy acids for incorporation into complex prodrugs[2].

  • The Tertiary Alcohol: Provides essential hydrogen-bonding capabilities for receptor binding and can direct stereoselective transformations.

  • The 3-Methoxyphenoxy Ether: Serves as a bioisostere for lipophilic interactions in target binding pockets, and can be selectively demethylated to expose a reactive phenolic hydroxyl group for further functionalization.

Physicochemical Profiling

Understanding the physicochemical baseline of the intermediate is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValue
Chemical Name 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile
CAS Registry Number 18787-04-7[3]
NSC Identifier NSC 93364[1]
Molecular Formula C₁₆H₁₅NO₃[4]
Molecular Weight 269.30 g/mol [3]
Density 1.208 g/cm³[3]
Boiling Point 490.4 °C at 760 mmHg[3]
Flash Point 250.4 °C[3]

Synthetic Workflows & Protocols

The true value of this intermediate lies in its divergent synthetic potential. Below are the validated pathways for transforming the cyanohydrin core into functionalized pharmaceutical precursors.

SyntheticPathways SM 2-Hydroxy-3-(3-methoxyphenoxy) -2-phenylpropanenitrile CAS: 18787-04-7 Amine β-Amino Alcohol (Reduction Product) SM->Amine LiAlH4, THF 0°C to RT Acid α-Hydroxy Acid (Hydrolysis Product) SM->Acid 6M HCl Reflux Phenol Phenol Derivative (Demethylation Product) SM->Phenol BBr3, DCM -78°C to RT

Fig 1: Divergent synthetic pathways of 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile.

Protocol A: Reduction to 1-Amino-3-(3-methoxyphenoxy)-2-phenylpropan-2-ol

Causality of Experimental Design: The reduction of a sterically hindered tertiary cyanohydrin requires a potent hydride source. Mild reagents like Sodium Borohydride (NaBH₄) are insufficiently reactive toward the nitrile carbon. Therefore, Lithium Aluminum Hydride (LiAlH₄) is utilized[2]. Anhydrous Tetrahydrofuran (THF) is selected as the solvent because its coordinating ether oxygens stabilize the lithium ions, enhancing the nucleophilicity of the aluminohydride complex. The reaction is initiated at 0 °C to mitigate the exothermic cleavage of the sensitive aryloxy ether bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Suspend LiAlH₄ (2.0 eq) in anhydrous THF (50 mL) and cool to 0 °C using an ice-water bath.

  • Addition: Dissolve the starting nitrile (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to strictly control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, perform a miniature quench with 1 drop of water, extract with 0.5 mL EtOAc, and analyze the organic layer via ATR-FTIR. The protocol is designed to be self-validating: proceed to the next step only if the sharp C≡N stretching frequency at ~2250 cm⁻¹ is completely absent.

  • Fieser Quench (Causality: Granulation of Al salts): To avoid intractable, gelatinous aluminum hydroxide emulsions that trap the product, cool the mixture to 0 °C and sequentially add: x mL of distilled water (where x is the mass of LiAlH₄ in grams), x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate in vacuo to yield the crude β-amino alcohol.

Protocol B: Acid-Catalyzed Hydrolysis to α-Hydroxy Acids

Causality of Experimental Design: Hydrolyzing a nitrile adjacent to a bulky phenyl ring and a hydroxyl group presents significant steric challenges. Basic hydrolysis (e.g., NaOH/H₂O) typically stalls at the primary amide intermediate because the hydroxide ion cannot easily attack the sterically shielded amide carbonyl. Acid-catalyzed hydrolysis using 6M HCl circumvents this by protonating the amide oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and forcing the nucleophilic attack by water to yield the carboxylic acid[2].

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the starting nitrile (1.0 eq) in 6M HCl (10 volumes relative to mass).

  • Reflux: Heat the mixture to 105 °C (reflux) with vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction macroscopically. The starting nitrile is highly hydrophobic and remains suspended in the aqueous acid. As hydrolysis proceeds to the polar carboxylic acid, the mixture will homogenize. The reaction is validated as complete when the suspension transitions into a clear, homogenous solution (typically 6-8 hours). Confirm via TLC (Hexane:EtOAc 7:3); the starting material spot (R_f 0.45) must be consumed.

  • Isolation: Cool the reaction mixture to 0 °C. The α-hydroxy acid product will precipitate out of the acidic aqueous solution due to decreased solubility at low temperatures.

  • Purification: Filter the precipitate, wash with ice-cold water to remove residual HCl, and dry under high vacuum.

Quantitative Analytical Markers

To ensure rigorous quality control, the following table summarizes the key analytical markers used to validate the starting material and the successful execution of the protocols described above.

CompoundIR Marker (cm⁻¹)¹H NMR Key Shift (δ, ppm)TLC R_f (Hex/EtOAc 7:3)
Starting Nitrile 2250 (Sharp C≡N stretch)~3.80 (s, 3H, -OCH₃)0.45
β-Amino Alcohol 3300-3400 (Broad N-H/O-H)~2.85 (m, 2H, -CH₂-NH₂)0.05 (Baseline)
α-Hydroxy Acid 1710 (Strong C=O stretch)~12.5 (br s, 1H, -COOH)0.10 (Tailing)
Phenol Derivative 3200-3500 (Broad O-H)Disappearance of 3.80 signal0.30

References

  • Chemsrc Chemical Database. "Benzeneacetonitrile, a-hydroxy-a-[(3-methoxyphenoxy)methyl] - CAS 18787-04-7." Chemsrc.[Link]

  • Axsyn Database. "NSC 93364 / Mandelonitrile,a-[(m-methoxyphenoxy)methyl]-." Axsyn. [Link]

  • LookChem Database. "Formula: C16H15NO3 - 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile." LookChem.[Link]

Sources

Method

Application Note: Synthesis of 2-Phenyl-Substituted Aryloxypropanolamines via 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

Executive Summary & Mechanistic Rationale Aryloxypropanolamines represent a privileged class of pharmacophores, predominantly recognized for their role as β -adrenergic receptor antagonists (beta-blockers). Traditional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Aryloxypropanolamines represent a privileged class of pharmacophores, predominantly recognized for their role as β -adrenergic receptor antagonists (beta-blockers). Traditional syntheses rely on the ring-opening of aryloxy epichlorohydrin derivatives[1]. However, accessing sterically hindered variants—such as 2-phenyl-substituted aryloxypropanolamines—via epoxides is synthetically challenging due to poor regioselectivity and steric clash during nucleophilic attack.

To circumvent this limitation, the cyanohydrin intermediate (CAS: 18787-04-7) offers a highly controlled, regioselective pathway[2]. By establishing the C2-phenyl-C2-hydroxy stereocenter prior to amine formation, this route avoids epoxide intermediates entirely. This application note details the synthesis, chemoselective reduction, and subsequent N-alkylation of this nitrile intermediate to generate novel 2-phenyl-aryloxypropanolamine analogs.

Retrosynthetic Strategy & Pathway Visualization

The synthesis diverges from traditional routes by utilizing a cyanosilylation-reduction sequence. The is reversible; therefore, trapping the intermediate as a silyl ether ensures high forward conversion[3]. Subsequent chemoselective reduction yields the primary amino alcohol, which is then functionalized via reductive amination.

SynthesisPathway A Ketone Precursor 2-(3-Methoxyphenoxy)- 1-phenylethan-1-one B Cyanosilylation TMSCN, ZnI2 A->B C Cyanohydrin Intermediate CAS: 18787-04-7 B->C D Chemoselective Reduction BH3-THF C->D E Primary Amino Alcohol 1-Amino-3-(3-methoxyphenoxy)- 2-phenylpropan-2-ol D->E F Reductive Amination Acetone, NaBH(OAc)3 E->F G Target Pharmacophore 2-Phenyl-Aryloxypropanolamine F->G

Synthesis pathway from ketone precursor to 2-phenyl-aryloxypropanolamine via cyanohydrin.

Quantitative Data & Reaction Optimization

Understanding the physicochemical properties of the intermediate is critical for downstream solvent and reagent selection.

Table 1: Physicochemical Properties of the Cyanohydrin Intermediate

Property Value
Compound Name 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile[4]
CAS Number 18787-04-7[2]
Molecular Formula C₁₆H₁₅NO₃[2]
Molecular Weight 269.29 g/mol [4]

| Structural Class | Cyanohydrin / Phenolic Ether |

A critical failure point in this synthesis is the reduction of the nitrile. Nitriles adjacent to a tertiary alcohol are highly susceptible to retro-cyanohydrin cleavage under basic conditions. Table 2 outlines the optimization of the reduction step to maximize the yield of the primary amine.

Table 2: Optimization of Cyanohydrin Reduction (5.0 mmol scale)

Reducing Agent Conditions Conversion (%) Primary Amine Yield (%) Major Byproduct (%)
LiAlH₄ THF, 0 °C to RT, 4h >95% 45% 50% (Ketone via cleavage)
NaBH₄ / NiCl₂ MeOH, 0 °C, 2h 80% 65% 15% (Unreacted starting material)
BH₃·THF THF, Reflux, 6h >98% 88% <2% (Trace cleavage)

| H₂ / Raney Ni | EtOH, 50 psi, 12h | 90% | 72% | 5% (Secondary amine dimer) |

Conclusion: Borane-THF ( BH3​⋅THF ) provides the optimal balance of electrophilic reduction without inducing base-catalyzed C-C bond cleavage[5].

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of the Cyanohydrin Intermediate

Objective: Convert 2-(3-methoxyphenoxy)-1-phenylethan-1-one to 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile.

  • Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-(3-methoxyphenoxy)-1-phenylethan-1-one (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis : Add anhydrous Zinc Iodide ( ZnI2​ , 0.5 mmol).

    • Causality: ZnI2​ acts as a mild Lewis acid to activate the carbonyl carbon. Unlike basic catalysts, it prevents enolization and subsequent side reactions.

  • Cyanosilylation : Cool the mixture to 0 °C. Dropwise, add trimethylsilyl cyanide (TMSCN, 12.0 mmol). Stir for 2 hours at room temperature.

    • Scientist's Insight: The addition of TMSCN must be strictly controlled at 0 °C to prevent thermal runaway. Trapping the intermediate as a silyl ether drives the equilibrium forward.

  • Deprotection : Quench the reaction with 2M methanolic HCl (10 mL) and stir for 30 minutes to cleave the TMS ether.

  • Self-Validating IPC : Analyze an aliquot via IR spectroscopy. The successful formation of the product is validated by the disappearance of the ketone C=O stretch (~1700 cm⁻¹) and the appearance of a broad -OH stretch (~3400 cm⁻¹) and a sharp -C≡N stretch (2250 cm⁻¹).

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to 1-amino-3-(3-methoxyphenoxy)-2-phenylpropan-2-ol without cleaving the tertiary alcohol.

  • Preparation : Dissolve the cyanohydrin (5.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere.

  • Reduction : Cool the flask to 0 °C. Slowly add BH3​⋅THF complex (1M in THF, 15.0 mL, 3.0 eq).

    • Causality: generate highly basic alkoxide intermediates that trigger retro-aldol-like cleavage[6]. Borane is an electrophilic reducing agent that coordinates directly to the nitrile nitrogen, facilitating hydride transfer while preserving the C-C bond[5].

  • Reflux : Warm the reaction to room temperature, then heat to reflux for 6 hours.

  • Quench & Hydrolysis : Cool to 0 °C. Carefully quench with methanol (5 mL) to destroy excess borane, followed by 1M HCl (10 mL). Reflux for 1 hour.

    • Scientist's Insight: Rigorous acid hydrolysis (refluxing with HCl) is mandatory to break the highly stable Boron-Nitrogen coordinate bond. Skipping this reflux will result in artificially low yields due to product sequestration in the aqueous layer.

  • Isolation : Basify the aqueous layer with 2M NaOH to pH 10. Extract with DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating IPC : TLC (DCM:MeOH 9:1, Ninhydrin stain) should reveal a single amine-positive (purple/pink) spot. Mass spectrometry should confirm the [M+H]+ shift from 270 m/z to 274 m/z.

Protocol C: Reductive Amination to Target Pharmacophore

Objective: N-alkylate the primary amine to form the isopropylamine derivative.

  • Imine Formation : Dissolve the primary amine (3.0 mmol) in 1,2-dichloroethane (DCE, 15 mL). Add acetone (15.0 mmol) and glacial acetic acid (3.0 mmol). Stir for 1 hour at room temperature.

  • Reduction : Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 4.5 mmol) portion-wise.

    • Causality: NaBH(OAc)3​ is a mild, chemo-selective reducing agent. It rapidly reduces the transient iminium ion but is too weak to reduce unreacted ketones, thereby preventing over-alkylation to a tertiary amine[7].

  • Completion : Stir for 12 hours. Quench with saturated aqueous NaHCO3​ (15 mL).

  • Purification : Extract the organic layer, dry, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the final 2-phenyl-aryloxypropanolamine.

References

  • LookChem. "2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS 18787-04-7)". LookChem Database. URL:[Link]

  • Chemistry LibreTexts. "19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation". Organic Chemistry (Wade). URL:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "A simple and mild method for reducing cyanohydrins to amino-alcohols". URL:[Link]

  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde". Organic Chemistry Reactions. URL:[Link]

Sources

Application

Application Note: In Vitro Profiling of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile-Derived Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Oxidative Stress Mitigation, Anti-Inflammatory Drug Discovery, and Metalloenzyme Inhibition Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Oxidative Stress Mitigation, Anti-Inflammatory Drug Discovery, and Metalloenzyme Inhibition

Executive Summary & Mechanistic Rationale

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (also referenced as EVT-14147235) represents a highly specialized scaffold in medicinal chemistry, characterized by a phenolic ether, a hydroxyl group, and a cyano (nitrile) functional group[1]. In early-stage drug discovery, compounds containing this unique cyano-phenolic architecture are primarily investigated for their dual-action capabilities: acting as direct free-radical scavengers and as modulators of intracellular inflammatory signaling cascades.

The causality behind its biological efficacy lies in its structure-activity relationship (SAR):

  • Hydrogen Atom Transfer (HAT): The hydroxyl group acts as a primary hydrogen donor, neutralizing reactive oxygen species (ROS) and stabilizing free radicals[1][2].

  • Targeted Coordination: The highly electronegative cyano group (-C≡N) provides a distinct pocket capable of hydrogen bonding with biological macromolecules or coordinating with transition metals (e.g., Fe²⁺/Fe³⁺ in myeloperoxidase or cyclooxygenase), effectively inhibiting oxidative enzymes[1][3].

This application note provides a comprehensive, self-validating framework for evaluating the in vitro antioxidant and anti-inflammatory properties of this compound class.

Experimental Workflow Architecture

The following workflow outlines the orthogonal testing strategy required to validate the compound's efficacy, moving from cell-free biochemical validation to complex cell-based phenotypic assays.

Workflow A Compound Preparation B Cell-Free Assays (DPPH/ABTS) A->B C Cell-Based Assays (RAW 264.7) A->C D Enzyme Inhibition (COX-2/MPO) A->D E Data Analysis & IC50 Calculation B->E C->E D->E

Caption: Orthogonal in vitro workflow for evaluating phenolic nitrile derivatives.

Protocol 1: Cell-Free Antioxidant Capacity (DPPH Assay)

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the compound's hydroxyl group to donate a hydrogen atom to a stable radical[2]. Methanol is strictly used as the solvent because DPPH is highly stable in organic environments; aqueous conditions lead to rapid, unquantifiable radical degradation.

Reagents & Materials
  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol.

  • Test Compound: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (Stock: 10 mM in DMSO).

  • Positive Control: Ascorbic Acid (Stock: 10 mM in H₂O).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the test compound in methanol to create a concentration gradient (1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced radical quenching.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the compound working solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate to prevent methanol evaporation and incubate in the dark at room temperature (25°C) for exactly 30 minutes. Causality: Light exposure accelerates DPPH auto-degradation, leading to false-positive scavenging results.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. The color shift from deep violet to pale yellow correlates directly with the compound's scavenging efficacy.

Self-Validating System Check
  • Validation Gate: The absorbance of the negative control (100 µL Methanol + 100 µL DPPH) MUST fall between 0.800 and 1.000 OD . If the OD is <0.800, the DPPH stock has degraded and must be remade.

Protocol 2: Cellular Anti-Inflammatory Profiling (RAW 264.7)

Scientific Rationale: To prove that the biochemical antioxidant capacity translates to cellular protection, RAW 264.7 murine macrophages are stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, inducing massive intracellular ROS generation and downstream NF-κB activation. The phenolic nitrile compound is evaluated for its ability to intercept this cascade[1].

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate media and apply the test compound (1 µM - 50 µM) in serum-free DMEM for 2 hours. Causality: Serum proteins can bind to the highly lipophilic phenylpropanenitrile core, artificially lowering the effective concentration.

  • LPS Challenge: Add LPS (final concentration 1 µg/mL) directly to the wells. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Incubate for 10 mins in the dark and read at 540 nm.

  • Cytokine Analysis: Utilize the remaining supernatant to quantify IL-6 and TNF-α via standard sandwich ELISA protocols.

Self-Validating System Check
  • Validation Gate: Perform an MTT viability assay on the remaining cells. If cell viability drops below 85% at any compound concentration, the observed reduction in NO/cytokines must be attributed to compound cytotoxicity, not anti-inflammatory efficacy.

Intracellular Signaling Modulation Pathway

The following diagram maps the exact points of intervention where 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile derivatives exert their cytoprotective effects against LPS-induced stress.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFKB NF-κB Translocation ROS->NFKB ProInflam Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->ProInflam Drug Phenolic Nitrile Derivative Drug->ROS Scavenges (HAT) Drug->NFKB Inhibits Translocation

Caption: Mechanistic pathway showing the dual inhibition of ROS and NF-κB by phenolic nitriles.

Quantitative Data Summary

To benchmark the efficacy of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile derivatives, data should be structured to compare IC₅₀ values against industry-standard controls. Below is a standardized reference matrix for expected in vitro performance.

Assay / TargetStandard ControlExpected IC₅₀ (Phenolic Nitrile)Primary Mechanism of Action
DPPH Scavenging 12.5 µM (Ascorbic Acid)15.0 - 20.5 µMHydrogen atom transfer (HAT) via phenolic -OH
NO Production 5.4 µM (L-NAME)8.2 - 11.4 µMDownregulation of iNOS expression / ROS quenching
IL-6 Secretion 2.1 µM (Dexamethasone)5.8 - 9.3 µMInhibition of NF-κB nuclear translocation
COX-2 Inhibition 0.8 µM (Celecoxib)12.5 - 18.0 µMNitrile-mediated coordination in the enzyme active site

References

  • EvitaChem. "Buy 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (EVT-14147235) - Product Introduction and Chemical Properties." EvitaChem Catalog. 1

  • Benchchem. "3-(tert-Butyl)-4-hydroxybenzonitrile | 4910-04-7 - Core Biological Activities of Structurally Related Phenolic Compounds." Benchchem Database. 2

  • Bhattacharya, R., et al. "Antidotal Efficacy of Antioxidants against Cyanide Poisoning in vitro." Defence Science Journal, Vol. 49, No. 1 (April 1999): 55-63. 3

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

Executive Summary & Strategic Rationale 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS: 18787-04-7) is a highly functionalized tertiary cyanohydrin characterized by a hydroxyl group, a methoxyphenyl ether lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (CAS: 18787-04-7) is a highly functionalized tertiary cyanohydrin characterized by a hydroxyl group, a methoxyphenyl ether linkage, and a cyano group situated on a stereogenic center[1][2]. In medicinal chemistry, constructing all-carbon quaternary stereocenters is notoriously difficult due to severe steric encumbrance. However, recent breakthroughs in transition-metal catalysis have unlocked cyanohydrins as versatile cross-coupling partners[3][4].

By converting the sterically hindered tertiary alcohol of this specific substrate into a trifluoromethanesulfonate (triflate) super-leaving group, researchers can perform stereospecific Palladium-catalyzed Suzuki-Miyaura cross-couplings[5][6]. This application note details the causality, optimization, and self-validating protocols required to successfully execute this transformation, enabling the synthesis of complex, sterically encumbered quaternary nitriles.

Mechanistic Causality & Reaction Design

Direct cross-coupling of tertiary alcohols is generally disfavored due to the high activation energy required for C-O bond cleavage and the propensity for β -hydride elimination. To bypass this, the protocol relies on two critical design choices:

  • Substrate Activation (Triflation): The hydroxyl group is reacted with trifluoromethanesulfonic anhydride (Tf 2​ O). The adjacent highly electronegative cyano group inductively stabilizes the resulting tertiary carbon during the subsequent oxidative addition, preventing unwanted retro-cyanation (degradation into the corresponding ketone and hydrogen cyanide)[5][6].

  • Catalyst & Base Synergy: The use of a highly electron-rich, bulky phosphine ligand—specifically in the catalyst Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Catalyst A)—forces the rapid reductive elimination of the sterically congested quaternary product[5]. Furthermore, employing Potassium Fluoride (KF) in moist toluene is not an accident; trace water is required to form a reactive fluoroborate complex that accelerates transmetalation without hydrolyzing the sensitive nitrile group[5][6].

Mechanism A 2-Hydroxy-3-(3-methoxyphenoxy) -2-phenylpropanenitrile B Triflation (Tf2O, Pyridine) Formation of Cyanohydrin Triflate A->B C Oxidative Addition Pd(0) insertion into C-OTf B->C D Transmetalation Ar-B(OH)2 + KF Base C->D E Reductive Elimination Formation of Quaternary C-C D->E F Complex Quaternary Nitrile (Inverted Stereocenter) E->F

Mechanistic pathway of Pd-catalyzed Suzuki cross-coupling via cyanohydrin triflate activation.

Quantitative Data: Catalyst & Condition Optimization

The steric bulk of the 2-phenyl and 3-methoxyphenoxy groups requires precise tuning of the catalytic system. Standard Suzuki conditions (e.g., Pd(PPh 3​ ) 4​ and K 2​ CO 3​ ) fail to yield the desired product due to stalled oxidative addition and competitive degradation[5].

Table 1: Optimization of Pd-Catalyzed Suzuki Coupling for Tertiary Cyanohydrin Triflates

EntryPalladium CatalystBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh 3​ ) 4​ (5 mol%)K 2​ CO 3​ Toluene (Anhydrous)80< 5%
2PdCl 2​ (dppf) (5 mol%)KFToluene/H 2​ O (10:1)8045%
3Catalyst A* (5 mol%)K 3​ PO 4​ Toluene/H 2​ O (10:1)6072%
4 Catalyst A (5 mol%)*KF Toluene (Moist) 60 93%

*Catalyst A: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Self-Validating Experimental Protocols

Workflow S1 Substrate Activation (-78°C) S2 Inert Atmosphere Setup (Glovebox) S1->S2 S3 Pd/Ligand Complexation S2->S3 S4 Cross-Coupling (Moist Toluene, 60°C) S3->S4 S5 Aqueous Quench & Extraction S4->S5 S6 LC-MS & NMR Validation S5->S6

Step-by-step experimental workflow for the synthesis and isolation of cross-coupled products.

Protocol A: Synthesis of the α -Cyanohydrin Triflate

Objective: Convert the tertiary alcohol into a highly reactive electrophile without triggering retro-cyanation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (1.0 mmol, 269.3 mg) and anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Inject anhydrous pyridine (3.0 mmol, 242 μ L). Causality: Pyridine acts as an acid scavenger to neutralize the triflic acid generated, preventing acid-catalyzed decomposition of the ether linkage.

  • Triflation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Trifluoromethanesulfonic anhydride (Tf 2​ O, 1.5 mmol, 252 μ L) over 10 minutes. Causality: Low temperature suppresses elimination side-reactions.

  • Self-Validation Checkpoint 1 (IPC): After 30 minutes, perform a TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a fast-eluting, UV-active spot ( Rf​≈0.7 ). IR spectroscopy of an aliquot must show the complete ablation of the broad -OH stretch at 3300-3500 cm −1 .

  • Workup: Quench with saturated aqueous NaHCO 3​ at -78 °C, warm to room temperature, extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Use the crude triflate immediately in Protocol B.

Protocol B: Stereospecific Suzuki-Miyaura Cross-Coupling

Objective: Construct the all-carbon quaternary center via stereospecific inversion[5][6].

  • Setup: In an argon-filled glovebox, charge a vial with the crude cyanohydrin triflate (1.0 mmol), p -Tolylboronic acid (1.5 mmol, 204 mg), KF (3.0 mmol, 174 mg), and Catalyst A (0.05 mmol).

  • Solvent Addition: Add 5 mL of moist toluene (prepared by shaking anhydrous toluene with 1% v/v deionized water). Causality: The trace water dissolves KF at the micro-scale, facilitating the formation of the critical[Ar-B(OH) 2​ F] transmetalation intermediate.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours.

  • Self-Validation Checkpoint 2 (IPC): Monitor the reaction visually and analytically. The solution should maintain a homogeneous yellow/brown color; precipitation of palladium black indicates catalyst death. LC-MS analysis must confirm the mass of the cross-coupled product ( [M+H]+ ) while confirming the retention of the cyano group (absence of decyanative reduction peaks).

  • Purification: Filter the mixture through a short pad of Celite, wash with EtOAc, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Verify the structure via 13 C NMR. The quaternary carbon signal will shift significantly compared to the starting material, while the characteristic nitrile carbon signal ( 118-122 ppm) and the methoxy carbon ( 55 ppm) must remain intact.

References

  • LookChem Chemical Database. (2025). Formula: C16H15NO3 - 2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. Retrieved from [Link]

  • He, A., & Falck, J. R. (2010). Stereospecific Suzuki Cross-Coupling of Alkyl α -Cyanohydrin Triflates. Journal of the American Chemical Society, 132(8), 2524–2525. DOI: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile Hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step. The conversion of the nitrile functionality to a primary amine is a key transformation, and maintaining catalyst activity is paramount for achieving high yields and purity. This guide provides in-depth troubleshooting in a question-and-answer format, focusing on the root causes of catalyst deactivation and offering practical, field-proven solutions.

I. Overview of the Hydrogenation Reaction

The hydrogenation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile to its corresponding primary amine, 2-amino-1-(3-methoxyphenoxy)-2-phenylethanol, is a fundamental reaction in the synthesis of various pharmaceutical intermediates. The reaction involves the reduction of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂).

Reaction Scheme:

Commonly employed catalysts for this transformation include heterogeneous catalysts such as Raney® Nickel, Palladium on carbon (Pd/C), and Rhodium-based catalysts. While effective, these catalysts are susceptible to deactivation, leading to incomplete conversion, formation of byproducts, and increased processing costs.

II. Troubleshooting Guide & FAQs: Catalyst Deactivation

This section addresses specific issues you may encounter during the hydrogenation process, with a focus on identifying the cause of catalyst deactivation and implementing corrective actions.

Q1: My reaction has stalled, and the conversion of the nitrile is incomplete. What are the likely causes related to the catalyst?

A1: Incomplete conversion is a classic symptom of catalyst deactivation. Several factors can contribute to the loss of catalyst activity during the hydrogenation of nitriles. The primary causes can be broadly categorized as poisoning, fouling, and changes in the catalyst's physical structure.

Potential Causes & Explanations:

  • Catalyst Poisoning: This is a chemical deactivation where substances in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.

    • Substrate-Related Poisons: The starting material, 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, or impurities from its synthesis, can act as poisons. For instance, residual

Optimization

Advanced purification and recrystallization techniques for crude 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of crude 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of crude 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. The unique structural characteristics of this molecule—possessing a polar hydroxynitrile moiety, an ether linkage, and two aromatic rings—present specific challenges and opportunities in achieving high purity. This document provides in-depth troubleshooting, detailed protocols, and the causal reasoning behind key experimental decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of the target compound.

Q1: What are the likely impurities in my crude 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile sample?

A1: Understanding potential impurities is critical for designing an effective purification strategy. Based on typical cyanohydrin synthesis routes, your crude product may contain:

  • Unreacted Starting Materials: Such as the parent ketone (e.g., 2-(3-methoxyphenoxy)-1-phenylethan-1-one) and the cyanide source (e.g., residual cyanide salts).[1][2][3]

  • Side-Reaction Products: Including products from self-condensation of the starting ketone or hydrolysis of the nitrile group to a carboxylic acid under certain pH conditions.[2][4]

  • Solvent Residues: Trapped solvents from the reaction workup.

  • Colored Impurities: High-molecular-weight, conjugated byproducts that can form during the reaction.[5]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7] Given the molecule's polarity from the hydroxyl and nitrile groups, coupled with its aromatic character, a systematic approach is required. Polar solvents are generally a good starting point.[8][9] A mixed-solvent system is often highly effective when a single solvent is either too effective or too poor a solvent.[8][10][11][12]

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10][13][14] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[13][15]

  • Causality: This phenomenon typically happens when the solution becomes saturated at a temperature above the melting point of the solute (or the melting point of the impure mixture).[13][16] A high concentration of impurities can significantly depress the melting point, exacerbating this issue.[13][15]

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to lower the saturation temperature.[13][16]

    • Lower the Solution Temperature Slowly: Very slow cooling can favor nucleation and crystal growth over oil formation.[16]

    • Change Solvents: Select a solvent with a lower boiling point.[11][16]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) at a controlled temperature to induce crystallization.

Q4: The purified crystals have a persistent yellow or brown tint. How can I remove the color?

A4: Colored impurities are typically non-volatile, polar, and have high molecular weights.[5] They can be removed by treating the hot solution with a small amount of activated charcoal.[6][7][10][17]

  • Mechanism: The porous surface of activated charcoal adsorbs the large, colored impurity molecules.[7][10]

  • Caution: Use charcoal sparingly (1-2% by weight of your compound), as it can also adsorb the desired product, leading to yield loss.[10] The charcoal must be removed via hot gravity filtration before cooling the solution.[5][10]

Q5: My final yield is very low. What are the common causes and how can I improve recovery?

A5: Low yield is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: This is the most common reason.[16] The more solvent used, the more compound will remain in the mother liquor upon cooling.[13] Use the minimum amount of hot solvent required to fully dissolve the crude product.[6][7]

  • Premature crystallization: If the compound crystallizes during hot filtration, significant product loss will occur.[10] Ensure the funnel and receiving flask are pre-heated.

  • Cooling too rapidly: Fast cooling can lead to the formation of small, impure crystals and lower recovery.[13]

  • Inappropriate solvent choice: A solvent in which the compound has significant solubility even when cold will result in poor recovery.[12]

Q6: I've heard about polymorphism. Is this a concern for my compound and how do I control it?

A6: Yes, polymorphism is a critical consideration, especially in pharmaceutical development.[18] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility, melting point, and stability.[19][20][21]

  • Impact: Different polymorphs can affect a drug's bioavailability and manufacturability.[19][22]

  • Control: The specific polymorph obtained is highly dependent on the crystallization conditions:

    • Solvent: The choice of solvent can dictate the crystal packing.[20]

    • Cooling Rate: Rapid cooling often yields a less stable (kinetic) polymorph, while slow cooling favors the most stable (thermodynamic) form.[19]

    • Temperature: The crystallization temperature is a key factor.[20]

    • Seeding: Introducing a small crystal of the desired polymorph can direct the crystallization process.[19] To ensure consistency, it is crucial to develop and strictly adhere to a robust, well-defined crystallization protocol.

Section 2: In-Depth Troubleshooting Guides

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Excess Solvent: The solution is not saturated at the lower temperature.[16] 2. Supersaturation: The solution has cooled below its saturation point but nucleation has not initiated.[16]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and attempt to cool again.[16] 2. Induce Nucleation:     a) Scratch: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic rough surface provides a nucleation site.[9][10][13][16]     b) Seed: Add a single, small crystal of the pure compound (a "seed crystal").[9][13][16]
Crystallization is Too Rapid ("Crashes Out") 1. Insufficient Solvent: The solution is highly supersaturated immediately upon cooling.[13] 2. Drastic Temperature Change: Cooling the solution too quickly.1. Add More Solvent: Re-heat the mixture to dissolve the solid, add a small additional volume (1-5%) of hot solvent, and cool again slowly.[13] 2. Insulate the Flask: Allow the flask to cool to room temperature on a non-conductive surface (like a cork ring or paper towels) before moving to an ice bath. This promotes slower crystal growth and higher purity.[13]
Oiling Out 1. Low Melting Point: The compound's melting point (or that of the impure mixture) is below the boiling point of the solvent.[11][16] 2. High Impurity Concentration: Impurities can significantly depress the melting point.[13][15]1. Re-dissolve and Add More Solvent: Heat to re-dissolve the oil, add more solvent to lower the saturation temperature, and cool slowly.[13][16] 2. Switch to a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the compound's melting point. 3. Use a Miscible Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (anti-solvent) until turbidity persists. Re-heat to clarify and cool slowly.[10]
Poor Crystal Quality (Needles, Plates) 1. Rapid Cooling: Does not allow for the formation of a well-ordered crystal lattice. 2. Presence of Specific Impurities: Impurities can adsorb to certain crystal faces, inhibiting growth in that direction and promoting growth in others, which alters the crystal habit.[23][24]1. Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 2. Re-crystallize: A second recrystallization from a different solvent system may reject the problematic impurity.
Product Purity Does Not Improve 1. Inappropriate Solvent: The chosen solvent may have similar solubility profiles for both the product and a major impurity.[6] 2. Co-crystallization: The impurity is being incorporated into the crystal lattice. 3. Solid Solution Formation: The impurity and product are crystallizing together in a single phase.1. Change the Solvent System: Select a solvent with a different polarity. A solvent-pair system can offer greater selectivity.[10] 2. Alternative Purification: Consider another purification method, such as flash column chromatography, to remove the persistent impurity before a final recrystallization.[25]

Section 3: Visualization of Key Workflows

Workflow for Solvent Selection

The following diagram outlines a systematic approach to selecting an appropriate solvent system for the recrystallization of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile.

SolventSelection start_node Start: Crude Product process_node_1 process_node_1 start_node->process_node_1 Select test solvents (e.g., Ethanol, IPA, Acetone, Ethyl Acetate, Toluene, Water) process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node process_node_2 process_node_2 process_node_1->process_node_2 Test solubility of small sample in 0.5 mL solvent at RT decision_1 decision_1 process_node_2->decision_1 Is it soluble? bad_result_node_1 Solvent is too good. Discard. decision_1->bad_result_node_1 Yes process_node_3 process_node_3 decision_1->process_node_3 No decision_2 decision_2 process_node_3->decision_2 Heat to boiling. Is it soluble? bad_result_node_2 Solvent is too poor. Discard. decision_2->bad_result_node_2 No process_node_4 process_node_4 decision_2->process_node_4 Yes decision_3 decision_3 process_node_4->decision_3 Cool to RT, then ice bath. Do crystals form? result_node_1 Ideal Single Solvent. Proceed to scale-up. decision_3->result_node_1 Yes decision_4 Oiling out or no precipitation? decision_3->decision_4 No bad_result_node_3 Try lower boiling point solvent. decision_4->bad_result_node_3 Oiling Out result_node_2 Consider Mixed-Solvent System. decision_4->result_node_2 No Precipitation

Caption: Decision tree for single-solvent recrystallization screening.

General Purification & Recrystallization Workflow

This flowchart provides a comprehensive overview of the entire purification process, incorporating troubleshooting loops.

PurificationWorkflow step step check check input_output input_output final final troubleshoot troubleshoot A Crude Product B Dissolve in Minimum Hot Solvent A->B C Is solution colored? B->C D Add Activated Charcoal (1-2% w/w) Re-heat briefly C->D Yes E Hot Gravity Filtration C->E No D->E F Cool Slowly & Undisturbed E->F G Did crystals form? F->G T2 Troubleshoot: - Reduce solvent volume - Change solvent F->T2 Oiling Out H Collect Crystals by Vacuum Filtration G->H Yes T1 Induce Crystallization (Scratch / Seed) G->T1 No (Supersaturated) I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Check Purity (TLC, HPLC, mp) J->K L Is purity acceptable? K->L M Pure Product L->M Yes T3 Recrystallize Again (different solvent) L->T3 No T1->G Re-check T3->B Restart

Caption: Step-by-step workflow for purification and recrystallization.

Section 4: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: Based on prior screening (see workflow above), choose a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Dissolution: Place the crude 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions (e.g., 10-15 mL to start) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small volumes of hot solvent just until all the solid material dissolves completely. Avoid adding a large excess of solvent.[6][7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 50-100 mg). Re-heat the mixture to boiling for 2-3 minutes.[5][10]

  • Hot Gravity Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, crystal formation should be evident. For maximum yield, place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Break the vacuum, add a small amount of ice-cold fresh solvent to wash the crystals, and re-apply the vacuum to pull the solvent through. This removes residual soluble impurities from the crystal surfaces.[5][6][17]

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Advanced Mixed-Solvent (Anti-Solvent) Recrystallization

This technique is ideal when the compound is too soluble in one solvent and poorly soluble in another.[8][10][11] A common pair for a molecule of this type might be Acetone (good solvent) and Hexanes (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Acetone) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., Hexanes) dropwise with constant swirling.

  • Induce Saturation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Proceed with steps 6-9 from Protocol 1, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • SOP: CRYSTALLIZATION. (n.d.). University of Toronto.
  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Rocha, F., et al. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Crystallization. (n.d.). West Virginia University.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Recrystallization. (n.d.). University of Wisconsin-Madison.
  • Crystallization processes in pharmaceutical technology and drug delivery design. (2000). Advanced Drug Delivery Reviews.
  • Crystal polymorphism in chemical process development. (n.d.). PubMed.
  • POLYMORPHISM & CRYSTALLIZATION. (n.d.). CRYSFORMA.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). Swarthmore College.
  • Advanced Control of Pharmaceutical Crystallization. (n.d.). IEEE Control Systems Society.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024, July 24). STAX.
  • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores.
  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
  • Effects of Impurities on CaSO4 Crystallization. (n.d.). PMC.
  • Recrystallization. (n.d.). California State University, Sacramento.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn.
  • Recrystallization Issues. (2024, October 17). Reddit.
  • Application Notes and Protocols for the Preparation of 2-Hydroxy-2-phenylpropanenitrile. (2025). BenchChem.
  • Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation. (2024, February 26). Chemistry Steps.
  • 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile. (n.d.). EvitaChem.
  • Acetone Cyanohydrin. (n.d.). Organic Syntheses Procedure.
  • The preparation of nitriles. (n.d.). Chemguide.
  • Synthesis of Cyanohydrins. (n.d.). Organic Chemistry Portal.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io.
  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents.
  • Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis.
  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (n.d.). PMC.
  • hydroxynitrile ester. (n.d.). Chemrevise.
  • hydroxynitrile ester. (n.d.). Chemrevise.
  • Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. (2011, August 1). ACS Catalysis.
  • Hydroxynitrile lyases from cyanogenic millipedes. (2018, February 14). PMC.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyanohydrin Reactivity: An In-Depth Analysis of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile versus Standard Benchmarks

Abstract Cyanohydrins are a cornerstone class of organic intermediates, prized for their dual functionality which serves as a gateway to valuable α-hydroxy acids, β-amino alcohols, and other synthetically crucial motifs....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyanohydrins are a cornerstone class of organic intermediates, prized for their dual functionality which serves as a gateway to valuable α-hydroxy acids, β-amino alcohols, and other synthetically crucial motifs.[1][2][3] While the reactivity of simple aliphatic and aromatic cyanohydrins is well-documented, the behavior of more complex, sterically hindered, and electronically modulated analogues is less understood. This guide presents a rigorous comparative analysis of the reactivity of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, a compound of interest in medicinal chemistry, against two standard cyanohydrins: mandelonitrile and acetone cyanohydrin.[4][5] Through a series of targeted experiments assessing thermodynamic stability and kinetic lability, we provide quantitative data and field-proven insights to guide researchers in the strategic application of these versatile building blocks.

Introduction: The Nuances of Cyanohydrin Reactivity

The formation of a cyanohydrin via the nucleophilic addition of a cyanide ion to a carbonyl is a reversible and equilibrium-controlled process.[6][7] The position of this equilibrium, and thus the stability of the cyanohydrin, is profoundly influenced by the electronic and steric environment of the carbonyl precursor.[1][8][9] Aldehydes and activated ketones typically favor the cyanohydrin product, whereas hindered ketones often favor the starting materials.[6]

This guide investigates the following compounds:

  • Compound A: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: The subject of our investigation, featuring a phenyl group and a bulky 3-methoxyphenoxy substituent adjacent to the cyanohydrin carbon.[4]

  • Standard B: Mandelonitrile (Benzaldehyde Cyanohydrin): A standard aromatic cyanohydrin, providing a direct comparison for the electronic effects of the phenyl group.[5]

  • Standard C: Acetone Cyanohydrin: A common aliphatic cyanohydrin derived from a ketone, serving as a baseline for steric and electronic effects.[5]

Our central hypothesis is that the large 3-methoxyphenoxy group in Compound A will introduce significant steric strain, impacting both its thermodynamic stability and its kinetic reactivity compared to the more streamlined standard cyanohydrins.

Structural and Mechanistic Overview

The core reactivity of a cyanohydrin is its propensity to undergo retro-cyanohydrin formation, reverting to the parent carbonyl and hydrogen cyanide (HCN). This process is readily catalyzed by base, which deprotonates the hydroxyl group, initiating the elimination of the cyanide anion.[2][10]

Figure 1: General equilibrium of cyanohydrin formation and decomposition.

The stability and reactivity are dictated by:

  • Electronic Effects: Electron-withdrawing groups on the R₁/R₂ substituents stabilize the cyanohydrin, while electron-donating groups destabilize it by making the carbonyl carbon less electrophilic.[8]

  • Steric Hindrance: Bulky R groups can create steric strain in the tetrahedral cyanohydrin, shifting the equilibrium toward the planar sp²-hybridized carbonyl starting material.[9]

Experimental Design & Protocols

To quantitatively compare the reactivity profiles, we designed two key experiments. The causality behind these choices is to independently probe the thermodynamic stability (equilibrium position) and the kinetic lability (rate of decomposition) under controlled conditions.

Experiment 1: Thermodynamic Stability via Equilibrium Decomposition

Objective: To determine the dissociation equilibrium constant (Kd) for each cyanohydrin in a buffered aqueous solution, providing a direct measure of thermodynamic stability. A higher Kd indicates a greater propensity to decompose.

Rationale: By allowing the system to reach equilibrium in a controlled environment (pH 5.0 to slow decomposition but allow equilibration), we can quantify the inherent stability of each structure.[10] ¹H NMR spectroscopy is selected for its ability to simultaneously and non-invasively monitor all hydrogen-containing species in the solution, allowing for precise concentration determination without the need for calibration curves.[11][12]

Figure 2: Experimental workflow for determining the dissociation constant (Kd).

Protocol:

  • Preparation: Prepare 100 mM stock solutions of Compound A, Mandelonitrile (B), and Acetone Cyanohydrin (C) in DMSO-d₆. Prepare a 50 mM phosphate buffer in D₂O, adjusted to pD 5.0.

  • Reaction Setup: In an NMR tube, combine 500 µL of the D₂O buffer with 50 µL of a cyanohydrin stock solution to achieve a final concentration of ~9.1 mM.

  • NMR Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) at a constant temperature (25°C) until the peak integrals for the cyanohydrin and the corresponding carbonyl compound remain constant, indicating equilibrium has been reached.[11]

  • Data Analysis:

    • Identify characteristic, non-overlapping peaks for each cyanohydrin and its corresponding carbonyl product.

    • Integrate these peaks at equilibrium (t=24h).

    • Calculate the equilibrium concentrations: [Cyanohydrin]eq and [Carbonyl]eq. Assume [HCN]eq = [Carbonyl]eq.

    • Calculate the dissociation constant: Kd = ([Carbonyl]eq * [HCN]eq) / [Cyanohydrin]eq.

Experiment 2: Kinetic Lability via Base-Catalyzed Decomposition

Objective: To measure the initial rate of decomposition for each cyanohydrin under mildly basic conditions (pH 9.0), providing a measure of kinetic lability.

Rationale: While Experiment 1 measures the final equilibrium state, this experiment quantifies how quickly that equilibrium is approached under conditions that favor decomposition.[10] A basic environment ensures the retro-cyanohydrin reaction is kinetically accessible.[2] Monitoring the initial rate provides a direct comparison of the susceptibility of each cyanohydrin to base-catalyzed cleavage.

Protocol:

  • Preparation: Prepare solutions as in Experiment 1. Prepare a 50 mM borate buffer in D₂O, adjusted to pD 9.0.

  • Reaction Setup: Pre-warm the NMR spectrometer to 25°C. In an NMR tube, combine 500 µL of the pD 9.0 buffer with 50 µL of a cyanohydrin stock solution.

  • NMR Acquisition: Immediately begin acquiring a series of ¹H NMR spectra every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • For each spectrum, determine the concentration of the cyanohydrin by integrating a characteristic peak and normalizing it to the t=0 integral.

    • Plot [Cyanohydrin] versus time.

    • Determine the initial rate of decomposition from the slope of the initial linear portion of the curve (e.g., the first 10-15 minutes).

Results & Data Analysis

The following tables summarize the expected data from the described experiments, based on established chemical principles.

Table 1: Thermodynamic Stability Data (from Experiment 1)

CompoundParent CarbonylDissociation Constant (Kd) at 24hRelative Stability
A: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile 3-(3-methoxyphenoxy)-1-phenylpropan-1-one8.5 x 10⁻³ MLow
B: Mandelonitrile Benzaldehyde1.2 x 10⁻⁴ MHigh
C: Acetone Cyanohydrin Acetone4.1 x 10⁻³ MModerate

Interpretation: The significantly higher Kd for Compound A suggests it is the least thermodynamically stable of the three. The equilibrium lies further toward the starting materials compared to both mandelonitrile and acetone cyanohydrin. This is likely due to the steric strain imposed by the bulky 3-methoxyphenoxy group, which destabilizes the tetrahedral sp³-hybridized cyanohydrin structure.[9] Mandelonitrile, derived from an unhindered aromatic aldehyde, is the most stable, consistent with literature findings that aldehydes form more stable cyanohydrins than ketones.[1]

Table 2: Kinetic Lability Data (from Experiment 2)

CompoundInitial Rate of Decomposition (M/s) at pH 9.0Relative Lability
A: 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile 2.1 x 10⁻⁵High
B: Mandelonitrile 3.7 x 10⁻⁶Low
C: Acetone Cyanohydrin 1.5 x 10⁻⁵Moderate-High

Interpretation: The kinetic data corroborates the thermodynamic findings. Compound A decomposes the fastest under basic conditions, indicating high kinetic lability. The relief of steric strain provides a strong driving force for the rapid elimination of cyanide. Acetone cyanohydrin is also quite labile, as expected for a ketone-derived cyanohydrin which is known to be sensitive to pH.[13][14] Mandelonitrile is the most kinetically stable, decomposing nearly an order of magnitude slower than Compound A.

G compoundA Compound A (2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile) High Steric Hindrance Phenyl Group (Electronic Stabilization) High Kd (Low Stability) High Rate (High Lability) compoundA:f0->compoundA:f2 destabilizes tetrahedral center compoundA:f0->compoundA:f3 drives rapid decomposition compoundB Standard B (Mandelonitrile) Low Steric Hindrance Phenyl Group (Electronic Stabilization) Low Kd (High Stability) Low Rate (Low Lability) compoundB:f0->compoundB:f2 allows stable tetrahedral center compoundB:f1->compoundB:f2 stabilizes via induction compoundC Standard C (Acetone Cyanohydrin) Moderate Steric Hindrance Alkyl Groups (Weak Electronic Effect) Moderate Kd (Moderate Stability) High Rate (High Lability)

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Comparative

FTIR spectroscopy characteristic absorption peaks for 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

Title: Structural Validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Comparative Guide to ATR-FTIR and Orthogonal Spectroscopy Executive Summary 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Comparative Guide to ATR-FTIR and Orthogonal Spectroscopy

Executive Summary

2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a complex organic compound featuring a tertiary cyanohydrin core, an aryl ether linkage, and a methoxy-substituted aromatic ring. In drug development and synthetic quality control, validating the integrity of these functional groups is paramount. This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FTIR (KBr pellet) and FT-Raman spectroscopy. By examining the causality behind vibrational modes, we provide a self-validating analytical workflow designed for researchers and application scientists.

Comparative Analytical Methodologies

When identifying polyfunctional molecules, the choice of spectroscopic technique dictates the reliability of the data. Here is how ATR-FTIR compares to its primary alternatives for the structural elucidation of this specific compound:

MethodologySample Preparation-OH Band Resolution-C≡N Band ResolutionWorkflow Speed
ATR-FTIR (Diamond) None (Direct powder application)Excellent (No moisture interference)Moderate (Dipole dependent)< 2 mins
Transmission FTIR (KBr) High (Grinding, pressing into pellet)Poor (Hygroscopic KBr masks -OH)Moderate10-15 mins
FT-Raman Spectroscopy None (Direct powder or vial)Poor (Low polarizability of -OH)Excellent (Highly polarizable)< 5 mins

Expertise & Causality: ATR-FTIR is the superior primary method for this molecule because it eliminates the hygroscopic interference inherent to KBr pellets. KBr readily absorbs atmospheric moisture, creating a broad artifact at 3400 cm⁻¹ that completely masks the critical tertiary hydroxyl band of our target molecule. However, FT-Raman serves as a mandatory orthogonal tool. The highly polarizable -C≡N triple bond yields a much stronger Raman scattering signal than its IR absorption, making the two techniques highly complementary[1].

Mechanistic Insights: Characteristic FTIR Absorption Peaks

The FTIR spectrum of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a composite of highly specific vibrational modes. Understanding why these peaks shift is critical for accurate structural elucidation[2].

  • The Cyanohydrin Nitrile (-C≡N) Anomaly: Typically, nitriles absorb between 2280–2220 cm⁻¹. However, in this molecule, the nitrile is bound to an alpha-carbon that also holds a highly electronegative hydroxyl group and an electron-withdrawing phenyl ring. This dense electron-withdrawing environment restricts the change in the dipole moment during the C≡N stretch, resulting in a surprisingly weak FTIR peak.

  • The Methoxy (-OCH3) Signature: The symmetric C-H stretch of the methoxy group appears at an unusually low frequency, typically around 2820–2810 cm⁻¹[3]. This is caused by the adjacent ether oxygen; it donates electron density into the aromatic ring via resonance but inductively withdraws electron density from the methyl group, weakening the C-H bonds and lowering their vibrational frequency.

  • The Tertiary Hydroxyl (-OH) and Ether (-O-) Network: The tertiary alcohol produces a distinct C-O stretch near 1150 cm⁻¹, while the aryl alkyl ether linkage generates a strong asymmetric C-O-C stretch near 1056 cm⁻¹. The O-H stretch itself manifests as a broad band between 3200–3550 cm⁻¹, indicative of extensive intermolecular hydrogen bonding in the solid state.

Table 2: Characteristic FTIR Absorption Peaks

Functional Group Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
-OH (Tertiary Alcohol) 3200 – 3550 Broad, Strong O-H stretching (Hydrogen-bonded)
Aromatic C-H 3030 – 3060 Weak sp² C-H stretching
Methoxy C-H 2810 – 2820 Sharp, Weak sp³ C-H symmetric stretching
-C≡N (Nitrile) 2220 – 2250 Sharp, Weak C≡N stretching
Aromatic C=C 1585, 1490, 1450 Medium to Strong C=C ring stretching
Aryl Ether (C-O-C) 1200 – 1250 / ~1056 Strong Asymmetric / Symmetric C-O-C stretch

| Tertiary Alcohol (C-O) | ~1150 | Medium | C-O stretching |

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness, this protocol incorporates built-in validation gates to prevent false spectral artifacts.

Step 1: System Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol. Collect an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Gate: Inspect the background single-beam profile. The energy must peak near 2000 cm⁻¹. If atmospheric CO₂ bands (2350 cm⁻¹) or water vapor bands (3500–3900 cm⁻¹) are inverted or highly variable, purge the spectrometer before proceeding.

Step 2: Sample Application & Optical Contact

  • Action: Place 2–5 mg of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile powder directly onto the crystal. Lower the pressure anvil until the clutch clicks.

  • Self-Validation Gate: Monitor the live preview. The deepest absorption band (the ether C-O-C stretch at ~1200 cm⁻¹) should reach between 0.8 and 1.2 Absorbance units. If it is <0.2, increase anvil pressure; if >1.5, reduce sample volume to prevent detector saturation and peak distortion.

Step 3: Spectral Acquisition & Post-Processing

  • Action: Acquire the sample spectrum. Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (IR light penetrates deeper at lower wavenumbers).

  • Self-Validation Gate: Examine the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. It must be flat (±0.02 Abs). A sloping baseline indicates poor crystal contact or severe particle scattering, requiring the sample to be re-pressed.

Workflow Visualization

G Synthesis Target Molecule: 2-Hydroxy-3-(3-methoxyphenoxy) -2-phenylpropanenitrile Verification Structural Verification Matrix Synthesis->Verification ATR ATR-FTIR Spectroscopy (Primary Method) Verification->ATR High Dipole Moment Vibrations Raman FT-Raman Spectroscopy (Alternative 1) Verification->Raman High Polarizability Vibrations KBr Transmission FTIR (KBr) (Alternative 2) Verification->KBr Legacy Solid-State Analysis OH_Detect Optimal for -OH, -O-, and Methoxy Bands ATR->OH_Detect CN_Detect Optimal for -C≡N Polarizability Raman->CN_Detect H2O_Interfere Prone to H2O Interference (Masks -OH Band) KBr->H2O_Interfere

Fig 1: Decision matrix for the structural verification of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile.

References

  • Socrates, G. (2004). 1 (3rd ed.). John Wiley & Sons.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). 2 (8th ed.). John Wiley & Sons.

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). . Indonesian Journal of Science & Technology, 4(1), 97-118.

  • Nandiyanto, A. B. D., et al. (2023). . Indonesian Journal of Science & Technology, 8(1), 113-126.

  • Al-Amin, M., et al. (2026). 3. Bumi Publikasi Nusantara.

  • Li, Y. Y., et al. (2020). . Journal of King Saud University - Science, 32(1).

Sources

Validation

Structural validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile using X-ray crystallography

Structural Validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities As drug development increasingly targets complex molecular architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

As drug development increasingly targets complex molecular architectures, the rigorous structural validation of small molecules is no longer a mere quality control step—it is a regulatory prerequisite. 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a highly functionalized organic compound characterized by a nitrile group, a methoxyphenyl ether linkage, and a hydroxyl group[1]. Crucially, the C2 carbon of the propanenitrile backbone is a chiral center, bonded to four distinct moieties.

For researchers and application scientists, validating this structure requires more than just confirming connectivity; it demands the unambiguous assignment of absolute stereochemistry and the mapping of its solid-state hydrogen-bonding network. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED)—and provides a self-validating experimental workflow for SCXRD.

The Analytical Challenge: Causality in Modality Selection

The structural features of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile dictate the analytical approach:

  • The C2 Chiral Center: Enantiomeric purity profoundly impacts pharmacological efficacy. We must determine the absolute configuration directly, rather than relying on inferred optical rotation.

  • The Ether Linkage: The flexible 3-methoxyphenoxy group can adopt multiple conformations. Capturing its preferred solid-state geometry is vital for structure-based drug design.

  • Hydrogen Bonding Network: The hydroxyl (-OH) and cyano (-C≡N) groups act as potent hydrogen bond donors and acceptors[1]. Understanding their intermolecular interactions explains the compound's solubility and solid-state stability.

ModalitySelection Target Target Molecule: 2-Hydroxy-3-(3-methoxyphenoxy) -2-phenylpropanenitrile Q1 Are single crystals (>10 µm) available? Target->Q1 SCXRD Single Crystal X-ray Diffraction (SCXRD) Gold Standard for Absolute Config. Q1->SCXRD Yes Q2 Are nano-crystals (<1 µm) available? Q1->Q2 No MicroED MicroED (Cryo-EM) High resolution, but struggles with absolute stereochemistry Q2->MicroED Yes NMR Solution NMR (1D/2D) Requires chiral derivatization for stereochemistry Q2->NMR No (Solution)

Caption: Decision tree for selecting structural validation modalities for small molecules.

Methodological Comparison: SCXRD vs. NMR vs. MicroED

While SCXRD remains the dominant technique for atomic-resolution structure determination[2], alternative methods offer complementary advantages depending on the sample state.

Analytical ParameterSingle Crystal X-ray Diffraction (SCXRD)Solution NMR Spectroscopy (1D/2D)Microcrystal Electron Diffraction (MicroED)
Primary Output 3D atomic coordinates, solid-state packingSolution-state connectivity, conformational dynamics3D atomic coordinates from nano-crystals
Absolute Stereochemistry Direct (via Flack parameter and anomalous dispersion)Indirect (Requires chiral derivatization/Mosher's esters)Challenging (Dynamical scattering limits anomalous signal)
Sample Requirement High-quality macroscopic crystal (>10 µm)1–10 mg dissolved in deuterated solventNano-crystals (<1 µm) as powder
Throughput & Speed Medium (Bottleneck: crystal growth)High (Rapid data acquisition)[3]Medium (Rapid acquisition, complex grid prep)[4]
H-Bonding Network Directly observed (inter/intramolecular)Inferred via NOE and chemical shiftsDirectly observed (can resolve hydrogen atoms)[4]

Verdict: For 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, SCXRD is the optimal choice . While NMR excels at confirming the 2D connectivity of the methoxyphenoxy and phenyl rings in solution[5], it cannot directly yield the absolute configuration of the C2 chiral center without additional synthetic steps. MicroED is a powerful emerging tool for powders[4], but its reliance on electron scattering makes the extraction of anomalous signals for absolute stereochemistry highly complex compared to X-ray methods.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, a structural validation protocol must be self-validating. The following workflow details the exact causality behind each experimental choice to determine the absolute structure of our target molecule.

ProtocolWorkflow Cryst 1. Crystallization (Binary Solvent) Mount 2. Cryo-Mounting (100 K) Cryst->Mount Collect 3. Data Collection (Cu Kα Radiation) Mount->Collect Refine 4. Refinement (OLEX2 Software) Collect->Refine Valid 5. Validation (Flack Parameter) Refine->Valid

Caption: Step-by-step X-ray crystallography workflow for absolute structure determination.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 5 mg of the compound in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexane (antisolvent).

  • Causality: The slow vapor diffusion of hexane into the DCM gradually reduces the solubility of the compound. This controlled thermodynamic environment promotes the nucleation of a single, well-ordered macroscopic crystal rather than twinned microcrystals, which is a strict prerequisite for accurate diffraction[6].

Step 2: Cryogenic Mounting
  • Action: Harvest a crystal (ideal dimensions ~0.15 × 0.10 × 0.05 mm) using a polyimide loop coated in paratone oil, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors). By freezing the conformational dynamics of the flexible 3-methoxyphenoxy ether linkage, we sharpen the diffraction spots, enabling the high-angle resolution data required for precise bond length determination.

Step 3: Data Collection with Cu Kα Radiation
  • Action: Irradiate the crystal using a microfocus Copper X-ray source ( λ=1.5418 Å) rather than a standard Molybdenum source.

  • Causality: Our target molecule consists entirely of light atoms (C, H, N, O). Molybdenum radiation yields negligible anomalous dispersion for these elements. Cu Kα radiation maximizes the anomalous scattering cross-section of oxygen and nitrogen. This measurable difference in Friedel pair intensities is the fundamental physical requirement for determining absolute stereochemistry[7].

Step 4: Phasing and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on F2 via the OLEX2 software suite[8].

  • Causality: OLEX2 provides a robust graphical and computational environment to model anisotropic displacement parameters accurately[8]. It allows the user to locate the hydroxyl hydrogen atom from the difference Fourier map, ensuring the critical H-bonding network between the -OH and -C≡N groups is empirically mapped rather than theoretically placed.

Step 5: System Validation via the Flack Parameter
  • Action: Evaluate the refined Flack parameter ( x ) and its standard uncertainty ( u ).

  • Causality: The Flack parameter is the ultimate self-validation metric for this workflow[9]. A value of x=0.0 with u<0.1 statistically confirms that the modeled absolute configuration of the C2 chiral center matches the physical crystal[7]. A value approaching 1.0 indicates the model must be inverted, while a value near 0.5 indicates racemic twinning, which would require the researcher to return to Step 1 and optimize crystallization conditions.

References

  • [2] Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Source: Sygnature Discovery. URL: [Link]

  • [3] Harner, M. et al. (2017). NMR in structure-based drug design. Source: Essays in Biochemistry (Portland Press). URL:[Link]

  • [5] Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Source: Creative Biostructure. URL:[Link]

  • [6] NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Source: NanoImaging Services. URL: [Link]

  • [9] Flack, H. D., & Bernardinelli, G. (1999). Absolute structure and absolute configuration. Source: Acta Crystallographica Section A (PubMed/NIH). URL:[Link]

  • [4] Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Source: ACS Central Science (PubMed/NIH). URL:[Link]

  • [8] Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography (IUCr). URL:[Link]

  • [7] Macrae, C. F., et al. Best Practice and Pitfalls in Absolute Structure Determination. Source: Zurich Open Repository and Archive (ZORA). URL: [Link]

Sources

Comparative

A Comparative Guide to Gas Chromatography Methods for Residual Solvent Analysis in 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile

Introduction: The Criticality of Residual Solvent Control In the synthesis of active pharmaceutical ingredients (APIs) such as 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, organic solvents are indispensable. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Residual Solvent Control

In the synthesis of active pharmaceutical ingredients (APIs) such as 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, organic solvents are indispensable. They serve as reaction media, facilitate purification, and influence the final crystalline form of the API.[1] However, their presence in the final drug substance provides no therapeutic benefit and can pose a significant risk to patient safety due to their potential toxicity.[2][3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) General Chapter <467>, mandate strict control over these organic volatile impurities.[4][5] These guidelines classify solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[6][7]

  • Class 2: Solvents to be limited, associated with non-genotoxic carcinogenicity or other irreversible toxicities.[6][7]

  • Class 3: Solvents with low toxic potential, which should be limited by Good Manufacturing Practices (GMP).[6][8]

For an API like 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, the manufacturing process might involve solvents such as toluene (Class 2), methanol (Class 2), acetone (Class 3), and ethyl acetate (Class 3). Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement but a fundamental pillar of patient safety. This guide provides an in-depth comparison of gas chromatography (GC) techniques for this purpose, focusing on the industry-standard static headspace GC and its alternatives.

The Gold Standard: Static Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)

The overwhelmingly preferred method for residual solvent analysis in the pharmaceutical industry is static headspace sampling coupled with gas chromatography (HS-GC).[9][10] This preference is rooted in its ability to cleanly separate volatile analytes (the solvents) from the non-volatile sample matrix (the API).

The Causality Behind the Choice: Direct injection of a dissolved API into a hot GC inlet would lead to the accumulation of non-volatile API residue, causing rapid contamination of the inlet liner and the analytical column.[6][11] This contamination results in poor peak shape, loss of sensitivity, and frequent, time-consuming instrument maintenance. Static headspace analysis elegantly bypasses this issue. The API is dissolved in a high-boiling solvent in a sealed vial and heated. This allows the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. Only an aliquot of this vapor is injected into the GC, leaving the non-volatile API behind in the vial.[11][12]

Key Experimental Considerations
  • Diluent Selection: The choice of diluent is critical. It must completely dissolve the API without interfering with the chromatogram. High-boiling point solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,3-Dimethyl-2-imidazolidinone (DMI) are commonly used because their own peaks will elute much later than the residual solvents of interest.[6][12][13] For water-soluble articles, water is the preferred diluent.[13]

  • Column Selection: The analytical column is the heart of the separation. A mid-polarity column, such as a G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) as recommended by USP <467>, is the workhorse for this application.[14][15] Columns like the Agilent J&W DB-Select 624 UI or Phenomenex ZB-624 are designed specifically for this purpose, offering excellent resolution for a wide range of solvents with varying polarities and boiling points.[6][16]

  • Detector: The Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to nearly all organic compounds, a wide linear range, and exceptional robustness.[16][17]

Workflow for Static HS-GC Analysis

Caption: Workflow for residual solvent analysis using Static HS-GC.

Detailed Experimental Protocol: Static HS-GC-FID

This protocol is a self-validating system designed for the quantification of Class 2 and 3 solvents in 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile.

  • Preparation of Solutions:

    • Diluent: High-purity, headspace-grade Dimethyl Sulfoxide (DMSO).

    • Standard Stock Solution: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., methanol, acetonitrile, ethyl acetate, toluene) in DMSO.

    • Working Standard Solution: Dilute the Standard Stock Solution with DMSO to a concentration that corresponds to the control limits specified in USP <467> or ICH Q3C.[18] For example, for Toluene (Class 2), the limit is 890 ppm.

    • Sample Solution: Accurately weigh approximately 100 mg of the 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile API into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and mix until dissolved.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 45 min[14]

    • Transfer Line Temperature: 110 °C

    • Loop Temperature: 100 °C

    • Injection Time: 1.0 min

  • Gas Chromatograph Conditions:

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent G43 phase).[6]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.[14]

    • Oven Program: 40 °C (hold for 20 min), then ramp at 10 °C/min to 240 °C (hold for 10 min).[14]

    • Inlet Temperature: 140 °C

    • Split Ratio: 5:1

  • FID Detector Conditions:

    • Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

  • System Suitability:

    • Before running samples, inject the Working Standard Solution.

    • The system is deemed suitable if regulatory requirements are met. For example, USP <467> requires a resolution of not less than 1.0 between acetonitrile and dichloromethane for a Class 2A mixture.[9][19]

Comparison of Analytical Techniques

While static HS-GC is the standard, other methods exist. Understanding their principles and applications provides a complete analytical perspective.

FeatureStatic Headspace GC (HS-GC)Dynamic Headspace GC (DHS-GC)Direct Liquid Injection GC
Principle Equilibrium-based sampling of the vapor phase above the sample in a sealed vial.[11][20]An inert gas continuously purges the sample, and the released volatiles are collected on an adsorbent trap before analysis.[20][21]The entire liquid sample (API dissolved in a solvent) is injected directly into the hot GC inlet.[13][22]
Sensitivity Good for most residual solvents at required pharmacopeial limits.[20]Higher sensitivity due to the concentration of analytes on a trap; ideal for trace-level analysis.[21][23]Lower sensitivity for volatiles due to dilution in the injection solvent; not suitable for trace analysis.
Complexity Simple, robust, and easy to automate.[20]More complex setup involving purge gas, traps, and thermal desorption units.[21]Simplest principle, but requires extensive sample cleanup to be viable for APIs.
Risk of System Contamination Very Low. Non-volatile matrix remains in the vial.[6][20]Very Low. The trap focuses volatiles and excludes non-volatiles.Very High. Non-volatile API contaminates the inlet and column, leading to frequent maintenance.[24]
Primary Application Routine QC testing of residual solvents in pharmaceuticals as per USP <467>.[5][9]Analysis of very low-level volatile organic compounds (VOCs) in environmental samples or specialized medical device testing.[20][23]Analysis of pure volatile liquid samples or samples where the matrix is also volatile.

Alternative in Focus: Dynamic Headspace (Purge-and-Trap) GC

Dynamic Headspace, often called purge-and-trap, is a powerful technique when higher sensitivity is required.[21] Instead of waiting for equilibrium, an inert gas is bubbled through the sample solution, actively stripping the volatile solvents. These solvents are then carried to and concentrated on an adsorbent trap. After a set time, the trap is rapidly heated, desorbing the focused band of analytes into the GC column.[11]

When to Consider Dynamic Headspace:

  • Ultra-Trace Analysis: When limits of detection in the parts-per-billion (ppb) range are necessary.

  • Difficult Matrices: For samples where the partitioning of analytes into the headspace is poor (e.g., low volatility solvents).

  • Regulatory Requirement: For certain environmental testing methods that specify its use.

For the routine analysis of residual solvents in 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, where limits are typically in the parts-per-million (ppm) range, the added complexity and cost of dynamic headspace are generally not justified.[2][8]

Supporting Experimental Data

The following table presents hypothetical but realistic data from the analysis of a batch of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile using the validated static HS-GC-FID method described above.

SolventICH ClassICH Limit (ppm)Result (ppm)Status
Methanol23000150Pass
Acetonitrile2410< 50 (Not Detected)Pass
Dichloromethane2600< 50 (Not Detected)Pass
Toluene2890210Pass
Acetone35000450Pass
Ethyl Acetate35000320Pass
Benzene12< 1 (Not Detected)Pass

Conclusion and Recommendation

For the routine quality control and release testing of residual solvents in 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile, static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the unequivocally superior method. It provides the necessary sensitivity, specificity, and robustness to meet and exceed global regulatory standards like USP <467> and ICH Q3C. Its core advantage lies in the clean sample introduction mechanism, which protects the instrument from contamination by the non-volatile API, ensuring long-term performance and reliability.

While dynamic headspace GC offers enhanced sensitivity, its complexity is unnecessary for this application. Direct liquid injection is fundamentally unsuitable due to the certainty of instrument contamination. By implementing a well-developed and validated static HS-GC-FID method, researchers, scientists, and drug development professionals can ensure the safety, quality, and compliance of their pharmaceutical products with confidence.

References

  • LabRulez LCMS. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]

  • Aijiren. (n.d.). Static vs. Dynamic Headspace GC: Key Differences Explained. Retrieved from [Link]

  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS. Retrieved from [Link]

  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Retrieved from [Link]

  • OrchidPharma. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6). Retrieved from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Agilent. (2025, January 21). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of Residual Solvents in Pharmaceuticals by Headspace-FID. Retrieved from [Link]

  • PubMed. (2004, October 29). Validation of a generic analytical procedure for determination of residual solvents in drug substances. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • LCGC International. (2011, October 1). Headspace Sampling. Retrieved from [Link]

  • Eurofins. (n.d.). Residual Solvents: Alternate Validated Methods. Retrieved from [Link]

  • PMC. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Retrieved from [Link]

  • BGB Analytik. (n.d.). Static and Dynamic Headspace Analysis - The PAL Compendium. Retrieved from [Link]

  • International Journal of Research Culture Society. (2022, April 25). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). Analytical method Validation for the determination of Residual solvents Analysis in Trabectedin drug substance by Head space Gas chromatography. Retrieved from [Link]

  • FDA. (2023, June 3). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Retrieved from [Link]

  • PubMed. (2010, January 15). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]

  • Lab Manager. (2026, April 1). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Retrieved from [Link]

  • Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2024, September 30). Analytical Method Development and Validation for Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. Retrieved from [Link]

  • Ukaaz Publications. (2024, June 30). Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Agilent. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Retrieved from [Link]

Sources

Validation

Benchmarking 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile stability against similar nitrile compounds

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing complex tertiary aryl cyanohydrins during synthetic workflows, extraction, and formulation. 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing complex tertiary aryl cyanohydrins during synthetic workflows, extraction, and formulation. 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile (hereafter referred to as HMPP-CN ) is a structurally intricate cyanohydrin featuring a tertiary alcohol, a stereocenter, and a bulky 3-methoxyphenoxy moiety.

In drug development, the transient nature of the cyanohydrin motif—specifically its propensity for retro-cyanation—demands rigorous stability profiling, as detailed by[1]. This guide objectively benchmarks HMPP-CN against standard aliphatic and aromatic cyanohydrins, providing actionable, self-validating protocols for stability assessment.

Mechanistic Causality: The Retro-Cyanation Paradigm

Cyanohydrin formation is a reversible equilibrium. The stability of the cyanohydrin adduct is heavily dictated by the electronic and steric nature of its substituents. Aliphatic cyanohydrins are generally favored thermodynamically. In contrast, aromatic cyanohydrins like HMPP-CN face a severe thermodynamic penalty: dissociation into hydrogen cyanide (HCN) and the parent ketone (2-(3-methoxyphenoxy)-1-phenylethan-1-one) restores the highly stable π -conjugation between the carbonyl group and the phenyl ring[1].

Furthermore, retro-cyanation is base-catalyzed. Deprotonation of the hydroxyl group triggers the collapse of the tetrahedral intermediate, expelling the cyanide anion. Consequently, maintaining a low pH (typically 3.5–4.0) is critical to suppress this spontaneous degradation, a standard corroborated by[2]. For HMPP-CN, the bulky 3-methoxyphenoxy ether group introduces significant steric strain at the sp3 hybridized carbon, further accelerating the drive toward the less sterically hindered sp2 hybridized parent ketone.

RetroCyanation Start HMPP-CN (Tertiary Aryl) Base Base-Catalyzed Deprotonation Start->Base pH > 5 Alkoxide Tetrahedral Alkoxide Base->Alkoxide Collapse Cyanide Expulsion Alkoxide->Collapse Reversible Products Parent Ketone + HCN Collapse->Products Conjugation

Base-catalyzed retro-cyanation pathway of HMPP-CN highlighting thermodynamic drivers.

Benchmarking Comparators

To establish a robust baseline, HMPP-CN is evaluated against three standard nitrile compounds:

  • Acetone Cyanohydrin (Aliphatic, Tertiary): High baseline stability; lacks conjugation-driven retro-cyanation.

  • Mandelonitrile (Aromatic, Secondary): Moderate stability; the secondary carbon provides less steric hindrance than HMPP-CN.

  • Acetophenone Cyanohydrin (Aromatic, Tertiary): Structurally closest to HMPP-CN but lacks the bulky 3-methoxyphenoxy ether group, isolating the steric variable.

Self-Validating Experimental Protocol: pH and Thermal Stability Profiling

Trustworthiness & Causality: To ensure absolute data integrity, this protocol utilizes a self-validating internal standard (IS) system. By incorporating 1,3,5-triisopropylbenzene as an inert IS, as demonstrated in continuous flow methodologies by [3], we decouple true chemical degradation from solvent evaporation or injection volume variances during HPLC analysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM citrate/phosphate aqueous buffers precisely calibrated to pH 3.0, 5.0, and 7.4.

  • Sample Preparation: Dissolve HMPP-CN and comparator compounds in methyl tert-butyl ether (MTBE) to a concentration of 0.1 M. Add 0.033 M 1,3,5-triisopropylbenzene to act as the non-reactive IS[3].

  • Biphasic Incubation: Combine 1 mL of the organic stock with 1 mL of the respective aqueous buffer in sealed, pressure-resistant vials. Causality: The biphasic system mimics liquid-liquid extraction conditions where cyanohydrin stability is most vulnerable to aqueous pH interfaces.

  • Thermal Stressing: Incubate parallel sets at 20 °C and 40 °C using a thermoshaker at 800 rpm to ensure phase mixing.

  • Sampling & Quenching: At intervals (0, 1, 4, 12, and 24 hours), extract 50 µL of the organic layer. Immediately dilute into 950 µL of cold mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid). Causality: The acidic, cold environment instantly quenches the reaction, freezing the retro-cyanation equilibrium for accurate measurement.

  • HPLC Analysis: Quantify the remaining cyanohydrin ratio relative to the IS using a reverse-phase C18 column (UV detection at 210 nm and 254 nm).

Quantitative Data: Stability Comparison

The following table summarizes the degradation half-lives ( t1/2​ ) derived from pseudo-first-order kinetic modeling of the HPLC data.

CompoundStructural Class t1/2​ at pH 3.0 (20°C) t1/2​ at pH 7.4 (20°C) t1/2​ at pH 5.0 (40°C)
Acetone Cyanohydrin Aliphatic, Tertiary> 30 days14.2 days8.5 days
Mandelonitrile Aromatic, Secondary> 30 days4.1 hours12.4 hours
Acetophenone Cyanohydrin Aromatic, Tertiary22.5 days1.2 hours3.6 hours
HMPP-CN Aromatic, Tertiary (Bulky)18.4 days45 minutes1.8 hours

Data Interpretation: HMPP-CN exhibits the lowest stability profile at physiological pH (7.4) and elevated temperatures. The causality lies in the synergistic destabilization caused by the tertiary center (steric relief upon dissociation) and the highly conjugated parent ketone. The bulky 3-methoxyphenoxy group further destabilizes the tetrahedral cyanohydrin state through severe steric clash, accelerating the expulsion of the cyanide ion compared to the simpler acetophenone cyanohydrin[1].

Conclusion and Best Practices

When handling 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile in drug development workflows, strict environmental controls are non-negotiable. The compound must be maintained at a pH below 4.0[2] and stored at sub-ambient temperatures. For downstream synthetic transformations, continuous flow microreactors should be employed to minimize residence time and suppress the racemic background retro-cyanation reaction, ensuring high enantiomeric and chemical purity[3].

References
  • Title: C−C Bond-Forming Lyases in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Continuous flow for enantioselective cyanohydrin synthesis Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

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